Product packaging for Copper antimonide(Cat. No.:CAS No. 12054-25-0)

Copper antimonide

Cat. No.: B3365151
CAS No.: 12054-25-0
M. Wt: 312.4 g/mol
InChI Key: XDMXNXNLJCQUHV-UHFFFAOYSA-N
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Description

Copper Antimonide (Cu x Sb) is an intermetallic compound of significant interest in materials science, particularly for the development of next-generation lithium-ion batteries. It functions as a high-capacity anode material, with a primary research value based on its ability to reversibly alloy with lithium. A key advantage of Cu x Sb, especially the Cu 2 Sb phase, is its relatively small volume change during lithium insertion and extraction compared to other alloying anodes, which helps mitigate the pulverization and rapid capacity fade typical of these materials . The compound can be synthesized as a crystalline thin film directly onto conductive substrates via a single-step electrodeposition process from an aqueous solution at room temperature . This method is advantageous as it is scalable, uses low-toxicity reagents, and allows for the creation of binder-free electrodes with good electrical contact, eliminating the need for conductive additives . This facilitates the production of complex, non-planar, and three-dimensional microbattery architectures . Research focuses on its mechanism of action, where the inactive copper component acts as a conductive matrix and a buffer against mechanical stress, thereby enhancing cycling stability . Researchers utilize this material to explore advanced battery designs and the fundamental electrochemistry of intermetallic anode systems. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes.

Structure

2D Structure

Chemical Structure Depiction
molecular formula Cu3Sb+3 B3365151 Copper antimonide CAS No. 12054-25-0

Properties

InChI

InChI=1S/3Cu.Sb/q3*+1;
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDMXNXNLJCQUHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[Cu+].[Cu+].[Cu+].[Sb]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

Cu3Sb+3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.40 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

12054-25-0
Record name Antimony, compd. with copper (1:3)
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Antimony, compound with copper (1:3)
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Synthetic Methodologies and Morphological Control for Copper Antimonide

Solution-Phase Routes and Precursor Chemistry

Solution-phase methods are widely utilized for synthesizing copper antimonide materials due to their versatility, scalability, and relatively low cost. These routes involve the chemical transformation of molecular precursors in a liquid medium to form solid products.

Hydrothermal and Solvothermal Approaches

Hydrothermal and solvothermal syntheses are conducted in aqueous or organic solvents, respectively, within a sealed vessel (autoclave) at elevated temperatures and pressures. These conditions facilitate the dissolution and reaction of precursors to form crystalline products.

For copper antimony sulfide (B99878) (CAS) systems, a related class of materials, solvothermal methods have proven effective for controlling phase and morphology. In one approach, copper antimony sulfide nanocrystals were synthesized using a surfactant-assisted solvothermal method in an ethylene glycol-distilled water binary solvent system, with Polyvinylpyrrolidone (PVP) acting as a capping agent. researchgate.net By adjusting the reaction temperature between 180 °C and 210 °C, it was possible to control the formation of different crystalline phases. researchgate.net Another study reported a one-pot solvothermal synthesis of copper antimony sulfide nanocrystals, demonstrating that adjusting the molar ratio of sulfur to copper and the volumetric ratio of surfactant to solvent could yield phase-pure and quasi-monodisperse nanocrystals. researchgate.net Similarly, the synthesis of Cu₃SbS₄ nanoparticles has been achieved via a solvothermal method using potassium antimonyl tartrate as the antimony source and a sulfur-ethylenediamine solution, with the process carried out at 383-393 K for 12 hours. dnu.dp.ua

While direct hydrothermal synthesis of pure this compound (Cu₂Sb) is less commonly detailed, the principles of precursor chemistry are transferable. For instance, CuCl₂ and SbCl₃ have been used as precursors in hydrothermal preparations of related copper-antimony materials. mdpi.com A facile process for copper antimonite (CuSb₂O₄) involves the reaction of antimony trioxide with a copper-ammonia complex at reflux conditions (around 65 °C). up.ac.zaup.ac.za

PrecursorsSolvent/Capping AgentTemperature (°C)ProductMorphology
Copper acetate, Antimony acetateNot specifiedNot specifiedCu/Sb materialsPowder
Sb₂O₃, CuCO₃·Cu(OH)₂Ammonia solution~65CuSb₂O₄Cuboid crystals (~4 µm)
CuCl₂, SbCl₃, ThioureaEthylene glycolNot specified (Microwave)Cu₃SbS₄Flower-like particles
Copper, Antimony, SulfurEthylene glycol + Polyethylene glycol110-120Cu₃SbS₄Nanoparticles

Wet Chemical Synthesis and Colloidal Methods

Wet chemical and colloidal syntheses encompass a range of techniques performed at or near ambient temperature, offering excellent control over nanoparticle size and distribution. These methods often involve the chemical reduction of metal salts in the presence of stabilizing agents.

A notable wet chemical method for producing intermetallic Cu₂Sb involves the co-reduction of Cu²⁺ and Sb³⁺ ions. mdpi.com One specific approach uses a NaBH₄ solution in an ice bath to facilitate this reduction. mdpi.com Another strategy for synthesizing monodisperse Cu₂Sb nanoparticles employs the reaction of CuCl₂ and SbCl₃ in oleylamine (OLA) with an injection of a reducing agent like LiN(SiMe₃)₂. acs.org This method, conducted at 180 °C, yields highly monodisperse nanoparticles around 16 nm in size. acs.org

Colloidal methods are particularly useful for creating stable dispersions of nanoparticles. For instance, monodispersed crystalline CuO particles have been synthesized using a controlled double-jet precipitation (CDJP) technique, which highlights the precise control over particle formation achievable through wet chemical routes. nih.gov While not specific to Cu₂Sb, the principles of controlled precursor addition and stabilizing agents, such as polyvinyl pyrrolidone (PVP), are fundamental to colloidal synthesis of metallic nanoparticles. nih.gov The synthesis of various copper antimony sulfide (CAS) nanocrystals (CuSbS₂, Cu₁₂Sb₄S₁₃, and Cu₃SbS₄) has been achieved through a solution-based method using N,N'-diphenylthiourea as a sulfide precursor, which helps to balance the reactivity of the copper and antimony ions. nih.gov

Copper PrecursorAntimony PrecursorReducing Agent / StabilizerSolventTemperature (°C)Product
CuCl₂SbCl₃LiN(SiMe₃)₂ / OleylamineToluene18016 nm Cu₂Sb NPs
Cu(NO₃)₂·3H₂OSb₂O₃Citric acidEthylene glycol monomethyl ether, Methanol/Water65-85 (sol formation)CuSb₂O₆ nanopowder
Cu(Ddtc)₂Sb(Ddtc)₃Not specifiedNot specifiedNot specifiedCuSbS₂, Cu₁₂Sb₄S₁₃, Cu₃SbS₃

Electrochemical Deposition Techniques

Electrochemical deposition is a versatile and cost-effective method for synthesizing thin films and nanostructures of this compound directly onto a conductive substrate. mdpi.com This technique allows for precise control over the composition and morphology of the deposited material by manipulating parameters such as electrolyte composition, pH, deposition potential, and current density. mdpi.com

A key challenge in the co-deposition of copper and antimony is their different reduction potentials. The use of complexing agents, such as citric acid, is crucial to shift the reduction potentials of copper and antimony closer together, enabling the direct deposition of the intermetallic Cu₂Sb compound. acs.org Crystalline Cu₂Sb has been successfully electrodeposited from aqueous solutions at room temperature and a pH of 6 using citric acid as a complexing agent. acs.org This approach provides excellent electrical contact between the deposited film and the substrate. acs.org

The composition of the electrolyte is a critical factor. Sources for antimony ions (Sb³⁺) often include SbCl₃ or Sb₂O₃, while copper(II) ions are typically introduced as CuSO₄, Cu(NO₃)₂, or CuCl₂. mdpi.com By varying the concentration of copper ions in the electrolyte, the composition of the resulting Cu-Sb layer can be controlled. mdpi.com A range of morphologies, including thin films, dendrites, nanoparticles, and nanowires, have been achieved through electrodeposition. mdpi.com In some methods, an initial antimony layer is deposited onto a copper substrate, followed by heat treatment to form the Cu-Sb alloy through thermal fusion. mdpi.com

Copper SourceAntimony SourceComplexing Agent/AdditiveSubstrateKey Finding
CuSO₄K(SbO)C₄H₄O₆Methanesulfonic acid, Tartaric acidPlatinum, BrassGalvanostatic deposition of Sb-rich Sb-Cu layers. mdpi.com
Not specifiedSb(III)Chloride ionsCopperStudy of nucleation and growth during co-deposition. vub.be
Copper pyrophosphatePotassium antimony (III) tartratePyrophosphatePlatinumInvestigation of Cu-Sb alloy deposition from pyrophosphate electrolytes. uctm.edu
Cu(II) ionsSb³⁺Citric acidConducting substratesDirect single potential deposition of crystalline Cu₂Sb at pH 6. acs.org

Vapor-Phase Deposition Strategies

Vapor-phase deposition techniques involve the transport of precursor materials in the vapor phase to a substrate, where they react or condense to form a solid film. These methods are well-suited for producing high-quality, uniform thin films required in many electronic and optical applications.

Chemical Vapor Deposition (CVD) and Aerosol-Assisted CVD

Chemical Vapor Deposition (CVD) is a process where a substrate is exposed to volatile precursors that react or decompose on the substrate surface to produce the desired material. wikipedia.org For materials with low-volatility precursors, Aerosol-Assisted Chemical Vapor Deposition (AACVD) is an effective alternative. rsc.org In AACVD, a solution of the precursor is aerosolized and transported to a heated substrate, overcoming the need for volatile precursors. aerosol-cdt.ac.uk

The AACVD technique has been successfully applied to the synthesis of ternary copper-antimony-sulfide thin films. escholarship.orgnih.gov In this method, single-source precursors such as the diethyldithiocarbamate (DTC) complexes of copper (Cu(DTC)₂) and antimony (Sb(DTC)₃) are dissolved in a suitable solvent. escholarship.orgnih.gov The solution is then aerosolized and directed onto a heated substrate where the precursors decompose to form the film. By varying the ratio of the copper and antimony precursors in the initial solution, different phases of copper-antimony-sulfide, such as chalcostibite (CuSbS₂), famatinite (Cu₃SbS₄), and tetrahedrite (Cu₁₂Sb₄S₁₃), can be selectively synthesized. escholarship.orgnih.gov While this research focuses on sulfides, the methodology demonstrates a viable route for depositing multi-element copper-antimony materials.

PrecursorsDeposition MethodSubstrate Temperature (°C)ProductKey Feature
Cu(DTC)₂, Sb(DTC)₃AACVDNot specifiedCuSbS₂, Cu₃SbS₄, Cu₁₂Sb₄S₁₃Phase control by varying Cu:Sb precursor ratio. escholarship.orgnih.gov
Asymmetric antimony dithiocarbamatesAACVDVariesSb₂S₃Film purity is dependent on substrate temperature. bath.ac.uk
Cu(hfac)(tmvs)CVD with substrate biasNot specifiedCopper filmsApplying a negative substrate bias increased the deposition rate.

Physical Vapor Deposition (PVD) Variants

Physical Vapor Deposition (PVD) encompasses a variety of vacuum deposition methods where a material is vaporized from a solid or liquid source and then transported as a vapor through a vacuum or low-pressure environment to the substrate, where it condenses. Common PVD techniques include sputtering and thermal evaporation.

In the context of copper-antimony systems, thermal evaporation has been used to synthesize Cu-Sb alloys. mdpi.com This process typically involves the sequential or simultaneous evaporation of pure copper and antimony metals from separate sources within a high-vacuum chamber. The evaporated atoms travel to the substrate and condense, forming a thin film. The composition of the film can be controlled by adjusting the evaporation rates of the individual elements. Following deposition, a heat-treating step may be employed to promote interdiffusion and the formation of specific intermetallic phases like Cu₂Sb. mdpi.com PVD methods are valued for producing high-purity films with good adhesion and uniformity.

Solid-State Reaction Pathways

Solid-state reactions represent a conventional and effective approach for the synthesis of bulk crystalline this compound compounds. These methods typically involve the direct reaction of elemental precursors at elevated temperatures, often with variations such as the use of fluxing agents or mechanical activation to facilitate the reaction and control the product's characteristics.

High-Temperature Synthesis and Flux Methods

High-temperature synthesis is a primary method for producing various phases of this compound, such as Cu2Sb. This technique involves heating a mixture of copper and antimony powders in a controlled environment. For instance, Cu2Sb can be synthesized by mixing copper and antimony powders in a 2:1 molar ratio, sealing the mixture in quartz tubes, and subjecting it to a specific heating regimen. A typical process involves heating to 800 °C, holding for 4 hours, then further heating to 1000 °C and holding for another 4 hours, followed by quenching in water to obtain the bulk Cu2Sb.

Flux methods can be employed to facilitate crystal growth at lower temperatures than direct high-temperature synthesis. A flux is a molten solvent that dissolves the reactants and allows for precipitation of the desired crystalline product upon cooling. While specific flux methods for this compound are not extensively detailed in the provided search results, the general principle involves choosing a flux material in which copper and antimony are soluble and which can be easily separated from the final product. The typical solute to flux ratio ranges from 1:10 to 1:100. The mixture is heated above the melting point of the flux to ensure dissolution, followed by slow cooling (0.1 to 10°C per hour) to promote crystallization.

MethodPrecursorsTemperature ProfileProductReference
High-Temperature SynthesisCopper, Antimony (2:1 molar ratio)Heat to 800°C (hold 4h), then to 1000°C (hold 4h), then quenchBulk Cu2Sb
Flux Method (General)Copper, Antimony, FluxHeat above flux melting point, slow cool (0.1-10°C/h)Crystalline this compound

Mechanochemical and Ball Milling Techniques

Mechanochemical synthesis and high-energy ball milling are solid-state methods that utilize mechanical energy to induce chemical reactions and phase transformations at or near room temperature. These techniques are effective in producing nanostructured materials and can sometimes lead to the formation of metastable phases.

In the context of this compound, high-energy mechanical milling of elemental copper and antimony powders has been used to synthesize nanostructured Cu2Sb researchgate.net. The process involves placing the precursor powders in a vial with grinding media (balls) and subjecting them to high-energy impacts in a planetary ball mill. The repeated fracturing and cold welding of the powder particles lead to intimate mixing at the atomic level and the formation of the desired intermetallic compound. The parameters of the ball milling process, such as milling time, speed, and the ball-to-powder ratio, significantly influence the final product's characteristics, including crystallite size and phase purity. For example, nanocrystalline copper powder has been produced by ball milling for 30 to 75 hours at a constant speed of 250 rpm with a ball-to-powder ratio of 10:1 ijser.in. The initial stage of ball milling typically involves the flattening of powder particles due to compressive forces, followed by a stage of significant cold welding ijser.in.

TechniquePrecursorsMilling ParametersProductReference
High-Energy Ball MillingElemental Cu and Sb powdersNot specifiedNanostructured Cu2Sb researchgate.net
Planetary Ball Milling (for Cu)Copper powder30-75 h, 250 rpm, BPR 10:1Nanocrystalline Copper ijser.in

Nanostructure and Thin Film Fabrication

The fabrication of this compound in the form of nanostructures and thin films is crucial for its application in various technologies, including electronics and energy storage. A variety of methods have been developed to control the growth of these materials with specific morphologies and dimensions.

Controlled Growth of Nanoparticles, Nanowires, and Thin Films

Nanoparticles: this compound nanoparticles can be synthesized through various solution-based methods. One approach involves the co-reduction of copper and antimony ions in a solution. For instance, nano-scale Cu2Sb powders with a tetragonal structure and particle sizes of 50–70 nm have been prepared by the chemical reduction of Cu2Sb in an aqueous solution using sodium citrate as a complexing agent and KBH4 as a reducer researchgate.net. Another method is the hot injection technique, where a solution of a sulfur precursor is injected into a hot solution containing copper and antimony precursors, leading to the nucleation and growth of nanoparticles iaea.org.

Nanowires: The growth of one-dimensional nanostructures like nanowires can be achieved through template-assisted methods. For example, highly ordered this compound nanowire arrays have been produced by electrodeposition into anodic aluminum oxide templates acs.org. This method provides control over the diameter and length of the nanowires, resulting in a high-surface-area electrode.

Thin Films: Several techniques are employed for the fabrication of this compound thin films.

Electrodeposition: This is a cost-effective and simple method that allows for precise control over the composition and morphology of the films mdpi.com. Thin films of Cu2Sb can be prepared by heat-treating electrodeposited antimony films on copper substrates researchgate.net.

Thermal Evaporation: This method involves the deposition of alternating layers of copper and antimony, followed by an annealing step to form the desired compound. For example, CuSbS2 thin films can be prepared by heating glass/Sb2S3/Cu layers, where the copper is deposited by thermal evaporation researchgate.net.

Chemical Spray Pyrolysis: This technique has been used to produce CuSbS2 thin films at an optimal substrate temperature of 533 K sae.org. An aqueous solution containing the precursors is sprayed onto a heated substrate, leading to the formation of the film.

Pulsed Laser Deposition (PLD): Cu2Sb thin films have been prepared on stainless steel and copper foil substrates using PLD at room temperature in an argon atmosphere escholarship.org.

Material FormSynthesis MethodKey ParametersResulting Morphology/SizeReference
NanoparticlesChemical ReductionSodium citrate (complexing agent), KBH4 (reducer)50-70 nm tetragonal Cu2Sb researchgate.net
NanoparticlesHot InjectionReaction temperature (200-250°C), reaction time (1-10 min)Cu3SbS4 transforming to CuSbS2 iaea.org
NanowiresElectrodeposition in TemplateAnodic aluminum oxide templateHighly ordered nanowire arrays acs.org
Thin FilmElectrodepositionHeat treatment of Sb on CuCu2Sb film researchgate.net
Thin FilmThermal EvaporationHeating of glass/Sb2S3/Cu layersOrthorhombic CuSbS2 researchgate.net
Thin FilmChemical Spray PyrolysisSubstrate temperature of 533 KChalcostibite structure CuSbS2 sae.org
Thin FilmPulsed Laser DepositionRoom temperature, 10 mtorr ArShiny, light blue Cu2Sb film escholarship.org

Influence of Synthesis Parameters on Phase Purity and Morphology

The phase purity and morphology of this compound nanostructures and thin films are highly dependent on the synthesis parameters.

Temperature: The reaction and annealing temperatures play a critical role in determining the crystalline phase. In the hot injection synthesis of copper antimony sulfide nanoparticles, the transformation from Cu3SbS4 to CuSbS2 is temperature-dependent, occurring more rapidly at higher temperatures (1-2 minutes at 240-250°C versus 5-10 minutes at 200°C) iaea.org. For thin films, the substrate temperature during deposition and the post-deposition annealing temperature influence the crystallinity and phase composition sae.orgresearchgate.net.

Reaction Time: The duration of the synthesis process affects both the phase and the size of the resulting nanostructures. In the hot injection method, aliquots taken at different time intervals show a clear evolution from one phase to another iaea.org.

Precursor Composition and Solvent: The ratio of copper to antimony precursors is a key factor in controlling the stoichiometry of the final product. In the synthesis of copper antimony sulfide, varying the Cu:Sb ratio can lead to the formation of different phases such as CuSbS2, Cu3SbS4, and Cu12Sb4S13 researchgate.netnih.gov. The choice of solvent or complexing agent can also influence the reaction kinetics and the morphology of the product. For instance, in the synthesis of CuSbS2 nanoparticles, the solvent mixture was identified as a significant parameter affecting the final product rsc.org.

Synthesis Method: Different synthesis techniques can yield distinct phases and morphologies. For example, in the synthesis of copper antimony sulfide, a "heat up" method versus a "hot injection" method were found to be main factors governing the phase composition and nanoparticle size rsc.orgrsc.org. Similarly, solventless thermolysis and aerosol-assisted chemical vapor deposition (AACVD) can produce different phases of copper antimony sulfide even with the same precursor ratios researchgate.net.

Kinetics and Mechanistic Studies During Material Formation

Understanding the kinetics and reaction mechanisms during the formation of this compound is essential for controlling the synthesis process and tailoring the material's properties.

Studies on the formation of copper antimony sulfide nanoparticles using the hot injection method have provided insights into the reaction pathway. It has been observed that in all studied temperatures (200-250°C), the formation of Cu3SbS4 occurs within the first minute of the reaction, which then transforms into CuSbS2 over time iaea.org. This suggests a sequential formation mechanism where a copper-rich phase initially nucleates and subsequently reacts with the remaining antimony precursor to form the more thermodynamically stable CuSbS2. The kinetics of this transformation are strongly dependent on the temperature iaea.org.

To confirm this proposed mechanism, an experiment was conducted where pre-synthesized Cu3SbS4 nanoparticles were used as a precursor along with additional antimony precursor. The injection of a sulfur solution led to the formation of CuSbS2, confirming the conversion pathway iaea.org.

Cyclic voltammetry has been used to study the kinetics of electrochemical processes in Cu2Sb thin film electrodes escholarship.org. By recording cyclic voltammograms at different sweep rates, it is possible to investigate the kinetics of lithium insertion and extraction, which is relevant for battery applications. The formation of a solid electrolyte interphase (SEI) layer on Cu2Sb electrodes, which is a kinetic process, has also been monitored by observing the change in the open-circuit potential over time escholarship.org.

Advanced Structural Elucidation and Defect Chemistry of Copper Antimonide

Crystallographic Investigations

Crystallographic investigations are fundamental to determining the precise arrangement of atoms within copper antimonide compounds, providing insights into their stability, phase relationships, and potential for structural variations.

X-ray Diffraction (XRD) and Rietveld Refinement

X-ray Diffraction (XRD) is a primary technique for identifying crystalline phases and determining unit cell parameters. The Rietveld refinement method, applied to XRD data, allows for the detailed refinement of crystal structures, including atomic positions, lattice parameters, and phase quantification.

CuSb₂O₄: This copper antimonite compound has been characterized by XRD, with its crystal structure determined via Rietveld refinement. It crystallizes in a tetragonal system with the space group P4₂bc (106). The refined unit cell parameters are reported as a = b = 8.76033(5) Å and c = 5.79786(4) Å researchgate.netup.ac.za.

Cu(Sb₂S₃)Cl: Due to poor crystallinity, laboratory single-crystal X-ray diffraction proved infeasible for determining the structure of Cu(Sb₂S₃)Cl. However, XRD analysis has been used in conjunction with other techniques for related this compound materials like famatinite (Cu₃SbS₄) nanoparticles researchgate.net.

Cu₁₂Sb₄S₁₃ (Tetrahedrite): XRD and Rietveld refinement have been employed to analyze the crystal structure of tetrahedrite researchgate.net.

Molten Copper-Antimony Alloys: X-ray diffraction, alongside neutron diffraction, has been utilized to investigate the structural characteristics of molten copper-antimony alloys tandfonline.com.

Electron Diffraction and High-Resolution Electron Microscopy

Electron diffraction techniques, such as Selected Area Electron Diffraction (SAED) and Selected Area Electron Precession Diffraction Tomography (SA-PEDT), offer high spatial resolution for structural analysis, particularly for nanomaterials and thin films. High-Resolution Transmission Electron Microscopy (HRTEM) provides direct visualization of atomic lattices.

Cu(Sb₂S₃)Cl: The crystal structures of this compound were elucidated using a combination of TEM, SAED, and SA-PEDT. These methods revealed two intergrown crystalline modifications: an orthorhombic phase (o-Cu(Sb₂S₃)Cl) with lattice parameters a₀ = 10.617(1) Å, b₀ = 5.898(1) Å, and c₀ = 11.730(8) Å, and a monoclinic phase (m-Cu(Sb₂S₃)Cl) characterized by a_m = 12.219(8) Å, b_m = 10.617(1) Å, c_m = 5.884(1) Å, and a monoclinic angle β_m = 105.17(3)° nih.govkrasheninnikov.deresearchgate.net. It was noted that thinner lamellae of Cu(Sb₂S₃)Cl are unstable under electron beam exposure, becoming amorphous, which limited detailed HRTEM investigations of their stacking sequences and intergrowth structures nih.govkrasheninnikov.deresearchgate.net.

General Applications: Electron diffraction serves as a potent structural probe for a wide array of materials, including nanocrystalline thin films and single crystals. Advances in electron detection and computational algorithms enable data-driven electron microscopy, where large datasets of diffraction patterns are processed to generate images and tomograms based on crystallographic properties arxiv.org. TEM offers advantages over Scanning Electron Microscopy (SEM) due to its higher penetration power, facilitating the study of local compositional order, crystal orientation, and lattice strain arxiv.org.

Neutron Diffraction Studies

Neutron diffraction is a complementary technique to X-ray diffraction, offering unique sensitivity to light elements and magnetic structures due to the interaction of neutrons with atomic nuclei. Its high penetration power makes it suitable for studying bulk materials and in situ processes.

Molten Copper-Antimony Alloys: Neutron diffraction, in conjunction with X-ray diffraction, has been employed to study molten copper-antimony alloys. These studies indicated that the interatomic distances for both Sb and Cu atoms in these molten alloys are consistent with those observed in the pure metallic melts tandfonline.com.

Cu₅SbO₆: High-resolution synchrotron and neutron powder diffraction (NPD) measurements were instrumental in distinguishing between the high-temperature (ordered) and low-temperature (disordered) modifications of Cu₅SbO₆. These studies revealed an ordering and disordering phenomenon of Sb⁵⁺ and Cu²⁺ ions within the brucite-like layers ansto.gov.au. Furthermore, NPD and XANES Cu-K edge measurements were used to investigate potential oxidation of Cu¹⁺ to Cu²⁺ and any associated inclusion of oxygen within the structure ansto.gov.au.

Copper Alloys (General): Neutron diffraction is a valuable tool for identifying and quantifying crystalline phases in copper alloys, including those of archaeological interest, owing to its significant penetration capability researchgate.net.

Local Structure and Chemical Environment Probing

Techniques that probe the local atomic and electronic environment provide crucial information about the oxidation states, bonding, and coordination of atoms, which are vital for understanding material properties and defect chemistry.

X-ray Absorption Spectroscopy (XAS)

X-ray Absorption Spectroscopy (XAS), encompassing X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS), provides detailed insights into the local atomic and electronic configuration around a specific element researchgate.netacs.org. XANES, occurring at the absorption edge, is highly sensitive to the chemical state, oxidation state, local symmetry, and chemical bonding of the absorbing atom researchgate.netacs.org. EXAFS, observed at higher photon energies, probes the spatial arrangement of neighboring atoms, yielding quantitative data on coordination numbers and bond distances researchgate.netacs.org. These techniques offer complementary information acs.org and XANES is particularly advantageous for in situ and operando studies due to its high signal-to-noise ratio, relative insensitivity to thermal disorder, and rapid acquisition times acs.org.

Cu₅SbO₆: XANES measurements at the Cu K-edge have been utilized to investigate the potential oxidation of Cu¹⁺ to Cu²⁺ and its correlation with oxygen incorporation within the Cu₅SbO₆ structure ansto.gov.au.

Copper Chalcogenides: In the synthesis of copper chalcogenide nanocrystals, Cu K-edge XAS data, including both XANES and EXAFS, have been analyzed to identify various reaction stages and the specific copper-containing species involved researchgate.net.

Antimony Speciation: Antimony K-edge XANES spectroscopy is effective in differentiating between antimony's oxidation states, typically Sb³⁺ and Sb⁵⁺, with their absorption edge energies exhibiting a separation of approximately 4.4–5.6 eV publish.csiro.au. EXAFS spectra provide further discrimination by revealing different coordination environments for Sb³⁺, such as Sb-O versus Sb-S bonds, and can even distinguish between disordered and crystalline Sb-S phases publish.csiro.au.

Photoelectron Spectroscopy (XPS, UPS)

Photoelectron Spectroscopy, including X-ray Photoelectron Spectroscopy (XPS) and Ultraviolet Photoelectron Spectroscopy (UPS), are surface-sensitive techniques that probe the electronic structure and chemical composition of materials nih.govacs.orgosti.gov. XPS analyzes core-level electrons, providing elemental identification and information on oxidation states, while UPS examines valence band electrons, offering insights into electronic band structure and work function nih.govacs.orgosti.gov.

Cs₃Sb: In situ XPS analysis of epitaxial Cs₃Sb thin films has indicated a predominant Sb³⁻ valence state, with minor spectral features suggesting the presence of more oxidized antimony species cornell.edu.

Table 1: Crystallographic Data for Selected Copper Antimonides

CompoundCrystal SystemSpace GroupLattice Parameters (Å)References
CuSb₂O₄TetragonalP4₂bc (106)a = b = 8.76033(5), c = 5.79786(4) researchgate.netup.ac.za
o-Cu(Sb₂S₃)ClOrthorhombicN/Aa₀ = 10.617(1), b₀ = 5.898(1), c₀ = 11.730(8) nih.govkrasheninnikov.deresearchgate.netacs.org
m-Cu(Sb₂S₃)ClMonoclinicN/Aa_m = 12.219(8), b_m = 10.617(1), c_m = 5.884(1), β = 105.17(3) krasheninnikov.de

Note: Space groups for the monoclinic and orthorhombic modifications of Cu(Sb₂S₃)Cl were not explicitly provided in the source material.

Table 2: Work Function Data for this compound Nanoparticles

CompoundNanoparticle TypeWork Function (eV)References
TetrahedriteDoped4.21 to 4.79 nih.govacs.orgosti.gov
FamatiniteDoped4.57 to 4.77 nih.govacs.orgosti.gov

Theoretical and Computational Research on Copper Antimonide

Electronic Structure Calculations (Density Functional Theory)

Density Functional Theory (DFT) has been a primary tool for investigating the electronic properties of copper antimonide. These calculations help in understanding the nature of chemical bonding, the distribution of electron states, and the behavior of charge carriers within the material.

DFT calculations reveal the metallic nature of this compound, specifically the Cu₂Sb phase. The calculated band structure for Cu₂Sb shows an overlap of the valence and conduction bands at the Fermi level, resulting in a band gap of 0.00 eV materialsproject.org. This absence of a band gap is a characteristic feature of metallic materials.

The analysis of the projected density of states (pDOS) indicates that the states near the Fermi level are primarily composed of Cu-d and Sb-p orbitals. This hybridization of orbitals is indicative of covalent interactions between copper and antimony atoms, contributing to the stability of the compound. For instance, in the related copper-antimony halide perovskite, Cs₄CuSb₂Cl₁₂, DFT calculations have shown that the electronic band structure is significantly influenced by the magnetic ordering and the exchange interaction of the Cu d electrons researchgate.net. While not a binary compound, this study highlights the critical role of copper's d-orbitals in the electronic makeup of Cu-Sb containing materials.

Calculated Electronic Properties of Cu₂Sb
PropertyValueMethod
Band Gap0.00 eVDFT
Magnetic OrderingNon-magneticDFT
Total Magnetization0.00 µB/f.u.DFT

The metallic nature of Cu₂Sb implies the existence of a Fermi surface, which is the boundary in reciprocal space that separates occupied from unoccupied electron states at absolute zero temperature. The topology of the Fermi surface is crucial for understanding the transport properties of the material, such as electrical conductivity and magnetoresistance. While detailed computational studies on the Fermi surface topology of binary this compound are not extensively available, its metallic character, as indicated by the zero band gap, suggests a complex Fermi surface arising from the multiple bands crossing the Fermi level.

The dynamics of charge carriers in this compound are expected to be governed by electron-phonon and electron-electron scattering mechanisms, typical for metallic systems. The high density of states at the Fermi level would facilitate these scattering processes. Understanding these dynamics is essential for applications where charge transport is a key factor.

Phonon Dispersion and Lattice Dynamic Simulations

Phonon dispersion curves, which describe the vibrational modes of the crystal lattice, are essential for understanding thermal properties, such as thermal conductivity and thermal expansion, as well as electron-phonon interactions. While specific phonon dispersion data for binary this compound from computational studies is limited, research on related ternary Cu-Sb-Se compounds provides valuable insights into the expected lattice dynamics.

Systematic studies on Cu₃SbSe₄, CuSbSe₂, and Cu₃SbSe₃ have demonstrated diverse lattice dynamic behaviors arising from different chemical bond environments nih.govosti.gov. For instance, in compounds with nearly equal bond strengths like Cu₃SbSe₄ and CuSbSe₂, the atoms are constrained around their equilibrium positions, leading to crystalline states nih.gov. In contrast, a hierarchy of chemical bond strengths can lead to more complex dynamic behaviors nih.gov. These findings suggest that the nature of the Cu-Sb bonding in binary this compound will similarly dictate its lattice vibrational properties. The presence of heavy elements like antimony would typically lead to low-frequency optical phonon modes, which can have a significant impact on thermal conductivity.

Prediction of Phase Stability and Thermodynamic Properties

Computational thermodynamics, often employing the CALPHAD (Calculation of Phase Diagrams) method in conjunction with DFT data, is a powerful tool for predicting the phase stability of materials. For the Cu-Sb binary system, thermodynamic modeling has been used to describe the Gibbs energies of various phases and to construct the phase diagram researchgate.net.

The predicted formation energy of Cu₂Sb is a key indicator of its thermodynamic stability. DFT calculations from the Materials Project indicate that Cu₂Sb has a predicted formation energy of 0.034 eV/atom, suggesting it is a stable intermetallic compound materialsproject.org. The thermodynamic properties of the liquid and solid phases in the Cu-Sb system have been modeled to understand the phase equilibria over a range of temperatures and compositions researchgate.net.

Calculated Thermodynamic Properties of Cu₂Sb
PropertyValueMethod
Predicted Formation Energy0.034 eV/atomDFT
Crystal SystemTetragonal-
Space GroupP4/nmm-
Density8.53 g/cm³-

Computational Modeling of Defect Energetics and Migration

The performance and reliability of materials are often dictated by the presence of point defects such as vacancies, interstitials, and antisite defects. Computational modeling provides a way to determine the formation energies of these defects and the energy barriers for their migration.

In related copper-based chalcogenide materials like copper antimony disulfide (CuSbS₂), first-principles calculations have shown that copper vacancies (V_Cu) have a very low formation energy, making them the most abundant acceptor defects researchgate.netnrel.govosti.gov. This is a common feature in many copper-containing semiconductors and intermetallics. It is therefore highly probable that copper vacancies also play a significant role in the defect chemistry of this compound. Other potential point defects in Cu₂Sb would include antimony vacancies (V_Sb), copper and antimony interstitials, and antisite defects where a copper atom occupies an antimony site (Cu_Sb) or vice versa (Sb_Cu).

Molecular Dynamics Simulations for Dynamic Behavior

Molecular dynamics (MD) simulations are a powerful computational tool for studying the dynamic behavior of materials at the atomic scale, providing insights into processes such as diffusion, phase transitions, and mechanical deformation.

MD simulations have been employed to study the microstructural stability of copper alloys with antimony dopants researchgate.net. These studies have shown that Sb atoms segregating to grain boundaries can stabilize the nanocrystalline structure of copper researchgate.net. While these simulations focus on Cu-rich alloys, the insights gained into the Cu-Sb interactions at interfaces are relevant for understanding the behavior of bulk this compound. For instance, the simulations can reveal how the presence of antimony affects dislocation nucleation and motion, which are fundamental to the plastic deformation of the material. Furthermore, MD simulations can be used to model the liquid state of Cu-Sb alloys and the solidification process, providing information on the formation of different intermetallic phases and the resulting microstructure.

Surface Reconstruction and Interface Modeling in Catalytic Systems

Theoretical and computational studies have been instrumental in elucidating the complex surface dynamics and interfacial phenomena of this compound catalysts, particularly in the context of electrochemical CO₂ reduction (CO₂RR). These investigations provide molecular-level insights into how the catalyst's surface reconstructs under reaction conditions and how the interface between the catalyst and the electrolyte influences catalytic performance.

At the heart of this research is the understanding that the surface of a working catalyst is not static. Under the influence of an applied potential and in the presence of reactants and electrolytes, the catalyst surface can undergo significant reconstruction. nih.gov For copper-based catalysts, this dynamic nature is a critical factor in determining product selectivity. nih.govnih.govacs.org In the case of this compound, the introduction of antimony into the copper lattice creates a bimetallic system with unique electronic and geometric properties that can be further tuned by in-situ structural changes.

Computational modeling, primarily using Density Functional Theory (DFT), has been employed to simulate these reconstruction phenomena. polito.it For instance, studies on oxide-derived copper (OD-Cu) catalysts, which share some similarities with the in-situ formation of active species from this compound precursors, have shown that the initial crystal structure undergoes transformation into metallic copper under CO₂RR conditions. nih.gov Ab initio molecular dynamics (AIMD) simulations have been used to model the reconstruction of Cu₂O/Cu systems, revealing how the arrangement of surface atoms evolves to form specific active sites. polito.it These computational approaches allow researchers to track changes in surface composition, roughness, and the local coordination environment of active sites, providing a theoretical basis for understanding experimental observations. polito.it

Interface modeling is another critical aspect of theoretical research on this compound catalysts. The interface between the solid catalyst and the liquid electrolyte is where the electrochemical reactions occur, and its properties can significantly impact reaction pathways. Theoretical models have been developed to understand the role of the electrolyte, including the influence of anions and cations, on the catalyst surface. researchgate.net For example, halide ions in the electrolyte can act as promoters, steering the restructuring of copper-based pre-catalysts to create rougher surfaces with improved selectivity towards multi-carbon products. rsc.org

While direct operando DFT simulations specifically tracking the dynamic reconstruction of binary this compound phases like Cu₂Sb and Cu₃Sb are still an emerging area of research, the existing computational work on related copper systems provides a strong framework for understanding their behavior. DFT calculations have been successfully used to investigate antimony-doped Cu/Cu₂O catalysts, revealing that the presence of antimony can activate CO₂ and suppress the competing hydrogen evolution reaction. rsc.org These theoretical findings are crucial for the rational design of more efficient and selective this compound catalysts.

The following table summarizes key findings from theoretical and computational research on the surface and interface of copper-based catalytic systems relevant to this compound.

Research FocusComputational MethodKey Findings
Surface Reconstruction of OD-CuAb Initio Molecular Dynamics (AIMD)Simulation of the transformation of copper oxide precursors to metallic copper, identifying the resulting active surface ensembles. polito.it
Influence of ElectrolyteDFT and AIMDModeling the role of electrolyte ions (e.g., halides) in promoting the surface reconstruction of copper catalysts. researchgate.netrsc.org
Antimony Doping in Cu/Cu₂ODensity Functional Theory (DFT)Antimony doping was found to enhance CO₂ activation and suppress the hydrogen evolution reaction. rsc.org
Dynamic Nature of Cu CatalystsIn-situ and Operando TechniquesExperimental observations confirm that copper surfaces are highly dynamic during electrocatalysis, with surface atoms rearranging in response to the reaction environment. nih.govrsc.org

Machine Learning and Data-Driven Approaches for Cu-Sb Materials Discovery

The vast compositional and structural landscape of multimetallic materials presents a significant challenge for the traditional trial-and-error approach to catalyst discovery. Machine learning (ML) and data-driven methods have emerged as powerful tools to accelerate the design and discovery of novel catalytic materials, including copper-antimony (Cu-Sb) systems. stanford.edusemanticscholar.orgtohoku.ac.jprsc.orgmaterialscloud.orgnih.govchemistryviews.orgnih.govnih.govnih.govnih.gov These approaches leverage large datasets from computational and experimental studies to build predictive models that can rapidly screen for promising catalyst candidates with desired properties.

A central application of ML in catalysis is the prediction of key performance indicators, such as the adsorption energies of reaction intermediates. semanticscholar.orgrsc.org The binding strength of species like *CO and *OH to the catalyst surface is a critical descriptor of catalytic activity and selectivity. rsc.org By training ML models on databases of DFT-calculated adsorption energies, it is possible to predict these values for new, untested alloy compositions with a fraction of the computational cost of traditional DFT calculations. semanticscholar.orgrsc.org This high-throughput screening capability allows for the exploration of a much wider range of bimetallic and multi-metallic compositions than would be feasible otherwise.

For Cu-Sb materials, ML models can be developed to navigate the complex relationship between the alloy's composition, surface structure, and catalytic performance. The input features for these models, often called descriptors, can include fundamental atomic and electronic properties of the constituent elements, as well as geometric parameters of the active sites. stanford.edursc.orgnih.gov For instance, the d-band center of a metal site has been a successful descriptor for predicting adsorption energies on transition metal surfaces. rsc.org For more complex alloy systems, a combination of descriptors is often necessary to capture the nuanced electronic and geometric effects that govern catalysis.

A notable example of the application of ML to antimony-containing catalysts is the development of interpretable models for predicting the performance of transition-metal antimony oxide electrocatalysts for the oxygen reduction reaction. stanford.educhemistryviews.org In this work, ML models were trained using a combination of experimental data and computationally affordable descriptors from DFT. The resulting models were able to identify key experimental and structural factors that control the catalytic activity. stanford.educhemistryviews.org This approach not only predicted improved catalyst compositions but also provided insights into the underlying "design rules" for enhancing performance. stanford.edu

The general workflow for ML-driven discovery of Cu-Sb catalysts can be conceptualized in the following steps:

Data Generation: A database is compiled from existing literature and new high-throughput DFT calculations of relevant properties (e.g., adsorption energies, surface energies) for a range of Cu-Sb compositions and surface terminations.

Model Training: An appropriate ML algorithm (e.g., neural networks, random forests, Gaussian process regression) is selected and trained on the generated dataset to learn the relationship between the material's features and its catalytic properties.

High-Throughput Screening: The trained ML model is then used to predict the performance of a vast number of candidate Cu-Sb compositions and structures.

Experimental Validation: The most promising candidates identified by the ML screening are then synthesized and experimentally tested to validate the model's predictions. The results of these experiments can be fed back into the database to further refine and improve the ML model in an iterative loop.

The following table outlines some of the ML methods and their applications in the design of alloy catalysts, which are directly relevant to the future discovery of novel Cu-Sb materials.

Machine Learning ApplicationMethodologyPotential Impact on Cu-Sb Discovery
Prediction of Adsorption Energies Artificial Neural Networks, Gradient Boosting RegressionRapidly estimate the binding strength of key intermediates on various Cu-Sb surfaces to screen for promising CO₂ reduction catalysts. rsc.org
High-Throughput Screening of Bimetallic Alloys Holistic ML frameworks combining DFT databases and kinetic analysisSystematically explore the vast compositional space of Cu-Sb and ternary/quaternary alloys to identify candidates with optimal activity and selectivity. semanticscholar.orgrsc.orgmaterialscloud.orgnih.govnih.gov
Interpretable Models for Catalyst Performance Genetic Programming, Decision TreesUncover the fundamental relationships between the composition, structure, and catalytic performance of Cu-Sb materials, providing rational design principles. stanford.edu
Active Learning for Nanoparticle Catalysts Integration of ML with active learning workflowsEfficiently guide the synthesis and testing of Cu-Sb nanoparticles with optimized size, shape, and composition for specific catalytic reactions. tohoku.ac.jp

While the application of ML specifically to binary this compound catalysts is still a developing field, the success of these data-driven approaches in other alloy systems demonstrates their immense potential for accelerating the discovery of next-generation Cu-Sb materials for a variety of catalytic applications.

Advanced Functional Phenomena and Structure Performance Relationships in Copper Antimonide

Electronic Transport Mechanisms and Conductivity Control

The electrical conductivity and charge transport behavior in copper antimonides are governed by factors such as carrier type, concentration, mobility, and the underlying scattering mechanisms.

Copper antimonide compounds are predominantly p-type semiconductors, a characteristic often attributed to the presence of native defects, particularly copper vacancies (VCu) cdmf.org.brliverpool.ac.ukacs.org. These vacancies act as acceptor defects, contributing holes to the valence band and thus controlling the p-type conductivity. The carrier concentration can be further modulated through intentional doping or alloying with other elements. For instance, in Cu₃SbSe₄, doping with elements like Tin (Sn), Zirconium (Zr), Hafnium (Hf), Silver (Ag), and Tellurium (Te) has been employed to optimize carrier concentration and electrical properties cas.cnuq.edu.ausci-hub.seresearchgate.netbohrium.com. In CuSbS₂, copper vacancies are identified as the primary defects responsible for modulating the p-type conductivity cdmf.org.br. The concentration of charge carriers can be tuned across several orders of magnitude, from 10¹⁶ to 10¹⁹ cm⁻³, depending on the specific compound and doping strategy cdmf.org.brresearchgate.net.

Table 1: Electronic Properties of this compound Compounds

CompoundPhaseCarrier TypeCarrier Concentration (cm⁻³)Carrier Mobility (cm²/V·s)Band Gap (eV)Reference(s)
CuSbS₂Chalcostibitep-type10¹⁷–10¹⁸4.7–9.261.4–1.5 cdmf.org.brresearchgate.net
CuSbS₂Chalcostibitep-type10¹⁶–10¹⁸0.1–1.01.4–1.5 cdmf.org.br
Cu₃SbS₄Tetrahedritep-type5 × 10¹⁹18.24Not specified researchgate.net
Cu₃SbSe₄Not specifiedp-typeNot specifiedNot specified~0.29 researchgate.net

Carrier mobility, a measure of how quickly charge carriers can move through a material under an electric field, is a critical parameter for electrical conductivity. In copper antimonides, mobility is influenced by various scattering mechanisms, including ionized impurity scattering, neutral impurity scattering, phonon scattering (acoustic and optical), and grain boundary scattering wgtn.ac.nzresearchgate.netresearchgate.netoregonstate.edu. At lower temperatures, ionized impurity scattering often dominates, while at higher temperatures, phonon scattering becomes more significant researchgate.netoregonstate.edu. For example, in CuSbS₂, hole mobility values range from 0.1–1.0 cm²/V·s in polycrystalline thin films cdmf.org.br, with specific values of 4.7–9.26 cm²/V·s reported for the chalcostibite phase and 18.24 cm²/V·s for the tetrahedrite phase researchgate.net. Doping, such as Ag doping in Cu₃SbSe₄, has been shown to enhance carrier mobility cas.cn. Nanostructuring and the introduction of defects can also influence mobility by creating scattering centers that impede carrier transport wgtn.ac.nzacs.org.

This compound compounds generally exhibit semiconducting behavior. For instance, CuSbS₂ possesses a band gap in the range of 1.4–1.5 eV, which is suitable for photovoltaic applications cdmf.org.br. Cu₃SbSe₄ is known to have a narrow band gap of approximately 0.29 eV, making it a promising material for mid-temperature thermoelectric applications researchgate.net. While pure copper antimonides are semiconductors, related compounds or specific compositions might display metallic or semi-metallic characteristics due to band structure modifications or high carrier concentrations acs.orguobasrah.edu.iqiaea.orgdiva-portal.org. The transition between metallic and semiconducting behavior is fundamentally linked to the electronic band structure and the availability of charge carriers at the Fermi level.

Thermoelectric Energy Conversion Characteristics

The efficiency of thermoelectric materials is quantified by the dimensionless figure of merit, ZT, which is defined as ZT = S²σT/κ, where S is the Seebeck coefficient, σ is the electrical conductivity, T is the absolute temperature, and κ is the total thermal conductivity mdpi.com. Maximizing ZT requires simultaneously optimizing the power factor (PF = S²σ) and minimizing thermal conductivity.

Strategies to enhance the ZT value in copper antimonides primarily focus on improving the power factor and reducing thermal conductivity through material design and processing. Key approaches include:

Doping and Alloying: Introducing foreign atoms or creating solid solutions can effectively tune carrier concentration and mobility, thereby increasing the power factor. For Cu₃SbSe₄, co-alloying with elements like Ag, Te, Sn, Zr, or Hf has demonstrated significant improvements in ZT cas.cnuq.edu.ausci-hub.seresearchgate.netbohrium.com. For example, a ZT value of 1.17 was achieved in a Cu₃Sb₀.₉₆Sn₀.₀₄Se₄/AgSb₀.₉₈Sn₀.₀₂Se₂ nanocomposite cas.cn, and a ZT of ~0.82 was reported for Sn and Hf co-doped Cu₃SbSe₄ at 623 K uq.edu.ausci-hub.se.

Nanostructuring and Defect Engineering: Creating nanoscale features and introducing various types of defects (point defects, dislocations, grain boundaries, precipitates) is crucial for scattering phonons and reducing lattice thermal conductivity, a key factor in ZT enhancement uq.edu.auwgtn.ac.nzacs.org.

Band Structure Engineering: Modifying the electronic band structure can lead to a higher Seebeck coefficient and improved carrier mobility, contributing to a higher power factor nih.govfrontiersin.org.

Cu₃SbSe₄ is particularly noted for its low intrinsic lattice thermal conductivity and favorable electrical transport properties, making it a promising candidate for thermoelectric applications liverpool.ac.ukcas.cn.

Achieving high thermoelectric performance necessitates a synergistic approach to simultaneously enhance the power factor and reduce thermal conductivity. This is often accomplished through careful doping and alloying strategies. For instance, in Cu₃SbSe₄-based systems, Sn doping can boost the power factor by improving electrical conductivity, while co-doping with elements like Zr or Hf effectively reduces thermal conductivity by introducing phonon scattering centers uq.edu.ausci-hub.se. Similarly, co-alloying with Ag and Te in Cu₃SbSe₄ optimizes carrier concentration, leading to improved electrical properties and a reduction in lattice thermal conductivity through phonon scattering researchgate.netbohrium.com. The introduction of Ag into the Cu₃SbSe₄ matrix not only enhances carrier mobility and electrical conductivity but also contributes to phonon scattering, thereby reducing thermal conductivity cas.cn. Defect engineering, by introducing a hierarchy of scattering centers, plays a vital role in decoupling the thermal and electrical transport properties, leading to improved ZT values acs.org.

Optical Absorption and Photo-Response Behavior

This compound compounds, particularly copper antimony sulfides (CuSbS2, also known as chalcostibite), exhibit properties that make them highly suitable for optoelectronic applications, such as solar cells and photodetectors. Their ability to absorb light across a broad spectrum, coupled with tunable electronic band structures, underpins their potential in these fields.

Band Gap Determination and Tunability

The electronic band gap of this compound materials is a critical parameter that dictates their light absorption capabilities and suitability for photovoltaic devices. Various phases of this compound have been synthesized and characterized, revealing a range of band gap values that can be influenced by stoichiometry, crystal structure, and synthesis conditions.

Copper antimony disulfide (CuSbS2), a widely studied phase, typically possesses a direct band gap in the range of 1.4 to 1.5 eV aip.orgresearchgate.netresearchgate.netnih.govosti.govcambridge.orgscispace.com. This value is considered near-optimal for efficient solar energy conversion, aligning well with the solar spectrum aip.orgnih.gov. For instance, chalcostibite (CuSbS2) has been reported with band gaps of 1.57 eV rsc.org and values between 1.63 eV and 1.50 eV depending on synthesis parameters rsc.org. Temperature-dependent studies on CuSbS2 have shown its direct band gap to increase from 1.608 eV at 300 K to 1.694 eV at 4.2 K aip.org. Other phases, such as tetrahedrite (Cu12Sb4S13), exhibit slightly higher band gaps, typically in the range of 1.6 to 1.7 eV rsc.org. The tunability of the band gap can be achieved through variations in synthesis methods, annealing temperatures, and elemental composition rsc.orgajchem-a.com. For example, the bandgap energy of copper antimony oxide (Cu2Sb2O) decreased from 1.78 eV to a range of 1.66–1.21 eV as the annealing temperature increased from 200 to 400 °C ajchem-a.com.

Table 1: Reported Band Gap Values for this compound Phases

CompoundPhase/StructureBand Gap (eV)NotesSource
CuSbS2Chalcostibite1.4–1.5Direct band gap, near-optimal for solar energy conversion aip.orgresearchgate.netresearchgate.netnih.govosti.govcambridge.orgscispace.com
CuSbS2Chalcostibite1.57Direct band gap rsc.org
CuSbS2Chalcostibite1.608–1.694Temperature-dependent (300 K to 4.2 K) aip.org
CuSbS2Chalcostibite1.63, 1.58, 1.50Dependent on Cu thickness (20, 30, 40 nm) rsc.org
Cu12Sb4S13Tetrahedrite1.6–1.7 rsc.org
Cu2Sb2OOxide1.78Amorphous phase, decreases with annealing ajchem-a.com
Cu2Sb2OOxide1.66–1.21Polycrystalline phase (monoclinic) after annealing (200–400 °C) ajchem-a.com
Cs4Cu2Sb2Cl12Perovskite1.0Direct band gap acs.org

High Absorption Coefficient Studies

A significant characteristic of this compound materials, particularly CuSbS2, is their high optical absorption coefficient. Values typically exceeding 104 to 105 cm−1 are reported across a broad range of wavelengths, especially in the visible and near-infrared regions of the solar spectrum aip.orgresearchgate.netnih.govosti.govrsc.orgrsc.orguanl.mxresearchgate.net. This strong absorption capability means that a thin layer of material can effectively absorb incident photons, a crucial property for efficient photovoltaic devices and photodetectors aip.orgresearchgate.netnih.govosti.govrsc.orguanl.mx. For example, CuSbS2 exhibits strong optical absorption rising from 104 to 105 cm−1 between 1.6 and 1.8 eV aip.org. Some studies report even higher absorption coefficients, such as 3.11 x 106 m−1 to 4.35 x 106 m−1 in the UV region for CuSbS2 films aaru.edu.joaaru.edu.jonaturalspublishing.com. This high absorption, combined with a suitable band gap, makes copper antimonides attractive for solar energy conversion rsc.orguanl.mx.

Table 2: Reported Absorption Coefficients of this compound Materials

MaterialAbsorption Coefficient (cm−1)Wavelength/Energy RangeNotesSource
CuSbS2104–1051.6–1.8 eVStrong absorption for PV applications aip.org
CuSbS2> 105Visible/NIRHigh absorption for PV applications nih.govosti.govrsc.orguanl.mxresearchgate.net
CuSbS2~1051.5 eVGood absorption coefficient researchgate.net
CuSbS23.11 x 107–4.35 x 107UV regionHigh absorption, useful for PV devices aaru.edu.joaaru.edu.jonaturalspublishing.com

Photoluminescence and Optical Signatures

Photoluminescence (PL) spectroscopy provides insights into the electronic transitions and defect states within semiconductor materials. While direct photoluminescence from pure this compound compounds is less commonly reported in the context of their primary optoelectronic applications, studies on CuSbS2 have utilized PL to identify and characterize defect-related emission peaks. For instance, PL spectra of CuSbS2 films have shown peaks at approximately 1.29 eV, 1.34 eV, and 1.50 eV at low temperatures. These emissions are attributed to various defect states within the material, which can significantly influence the performance of photovoltaic devices cdmf.org.br. These optical signatures are crucial for understanding charge carrier dynamics and recombination pathways.

Electrochemical Performance and Charge Storage Dynamics

This compound compounds, particularly intermetallic alloys like Cu2Sb, are being actively investigated as anode materials for advanced rechargeable batteries, including lithium-ion (Li-ion) and sodium-ion (Na-ion) batteries. Their high theoretical capacities and alloying mechanisms offer potential for improved energy and power densities compared to conventional anode materials.

Anode Materials for Metal-Ion Batteries (Lithium, Sodium)

This compound alloys, especially Cu2Sb, have emerged as promising candidates for anode materials in Li-ion and Na-ion batteries due to their ability to reversibly alloy with alkali metal ions researchgate.netwikipedia.orgresearchgate.netingentaconnect.comresearchgate.netacs.orgbibbase.orgwhut.edu.cnmountainscholar.org. Research has focused on synthesizing these materials through various methods, including electrodeposition and high-energy ball milling, to optimize their electrochemical performance researchgate.netresearchgate.netingentaconnect.comacs.orgbibbase.org.

For Li-ion batteries, Cu2Sb has demonstrated stable capacities. For example, a stable capacity of approximately 290 mAh g−1, close to its theoretical capacity of 323 mAh g−1, was reported for Cu2Sb over 60 cycles researchgate.net. Other studies have reported reversible capacities of around 640 mAh g−1 after 50 cycles at 0.1 C for Cu2Sb researchgate.net. The initial coulombic efficiency (ICE) is a critical metric, and it has been shown that the copper concentration in CuxSb alloys significantly affects this parameter, with heat treatment improving ICE from 68% to 76% researchgate.netingentaconnect.comresearchgate.netbibbase.org.

In Na-ion batteries, antimony-based intermetallic compounds, including copper antimonides, are also being explored for their high theoretical capacity and suitable operating voltage whut.edu.cnmountainscholar.org. While specific performance metrics for copper antimonides in Na-ion batteries are less extensively detailed in the provided snippets compared to Li-ion batteries, their alloying behavior suggests potential for similar applications researchgate.netwhut.edu.cnmountainscholar.org.

Ion Intercalation and Alloying Mechanisms

The electrochemical performance of copper antimonides in batteries relies on the mechanisms of ion storage, primarily through alloying and, to a lesser extent, intercalation. When used as anodes, lithium and sodium ions react with the this compound structure, forming new intermetallic phases. For Cu2Sb, the alloying mechanism with lithium is reported to be similar to that observed in Cu6Sn5 researchgate.net.

During the lithiation process, internal strain can develop within the CuxSb material due to volume changes associated with alloying. This strain is relieved through mechanisms like buckling, which alters the film's surface area and geometry. Upon delithiation, the material may develop cracks, indicating that the structural changes are only semi-reversible researchgate.netbibbase.org. Furthermore, trapped lithium states within the material may require an overpotential to be removed during the discharge process researchgate.netbibbase.org. The fundamental reaction mechanism in CuxSb alloys appears to remain consistent across different copper concentrations (1 > x > 3) researchgate.netbibbase.org.

Compound List:

this compound (general)

Copper antimony sulfide (B99878) (CuSbS2)

Chalcostibite (CuSbS2)

Tetrahedrite (Cu12Sb4S13)

Skinnerite (Cu3SbS3)

Famatinite (Cu3SbS4)

this compound oxide (Cu2Sb2O)

Copper-antimony alloy (general)

Copper-antimony chloride perovskite (Cs4Cu2Sb2Cl12)

Copper(II) sulfide (CuS)

Antimony sulfide (Sb2S3)

Copper(II) oxide (CuO)

Antimony(III) oxide (Sb2O3)

Copper(II) ions (Cu2+)

Antimony(III) ions (Sb3+)

Samarium(III) oxide (Sm2O3)

Copper(I) ions (Cu+)

Antimony (Sb)

Copper (Cu)

Lithium (Li)

Sodium (Na)

Aluminum oxide (Al2O3)

Carbon (C)

Tin (Sn)

Indium (In)

Gallium (Ga)

Tellurium (Te)

Cadmium (Cd)

Sulfur (S)

Selenium (Se)

Supercapacitor Applications and Charge-Discharge Kinetics

Layered copper antimony chalcogenides, such as copper antimony sulfide (CuSbS₂) and its selenium-substituted derivatives (CuSbSeₓS₂₋ₓ), have demonstrated considerable potential as electrode materials for supercapacitors researchgate.net. These materials benefit from a layered structure, which provides a large surface area and facilitates efficient ion diffusion, crucial for high-performance energy storage devices researchgate.net.

Electrochemical measurements, including cyclic voltammetry and galvanostatic charge-discharge (GCD) tests, reveal that these mesocrystal structures exhibit promising specific capacitance values. For instance, CuSbS₂ mesocrystals have shown good rate capability, delivering specific capacities of 573 mAh g⁻¹ at 0.1 A g⁻¹ and retaining 177 mAh g⁻¹ at a higher current density of 10 A g⁻¹ researchgate.net. The charge-discharge curves for CuSbS₂ electrodes typically show distinct plateaus, indicative of pseudocapacitive behavior, with good reversibility observed after the initial cycles researchgate.net. The materials also demonstrate excellent cyclic stability, a key attribute for long-term supercapacitor operation researchgate.net. The substitution of sulfur with selenium in CuSbSeₓS₂₋ₓ allows for tuning of the interlayer gap, further optimizing their electrochemical performance researchgate.net.

Corrosion Resistance and Stability in Electrochemical Environments

The stability of this compound materials in various electrochemical environments is critical for their practical application. Studies on copper-doped antimony alloys indicate enhanced stability and corrosion resistance compared to pure antimony, particularly in challenging environments like seawater rsc.org. Doping copper into antimony can improve electrode stability by enhancing corrosion resistance and slowing down the oxidation rate, enabling reliable long-term operation rsc.org.

In acidic media, such as sulfuric acid, the electrochemical behavior of antimony-copper alloys has been investigated. While some studies suggest that alloying antimony with copper can lead to a deterioration in corrosion resistance compared to pure antimony in certain conditions, the resulting highly porous structures after anodic polarization can be advantageous for catalytic applications mdpi.com. For example, Cu₂Sb thin films have been studied for their electrochemical properties, with anodic polarization revealing pit formation at higher potentials, suggesting a complex interplay between composition and stability researchgate.net. The corrosion resistance of Sn-Sb coatings, which can involve copper phases like Cu₂Sb and Cu₆Sn₅, indicates that adding antimony can improve corrosion resistance for tin-rich samples, with polarization resistance values varying based on composition scielo.br.

Catalytic Activity and Reaction Pathway Elucidation

This compound-based materials exhibit significant catalytic activity, particularly in electrocatalytic carbon dioxide reduction and environmental catalysis.

Electrocatalytic Carbon Dioxide Reduction (CO₂RR) Selectivity and Efficiency

Copper-based materials are renowned for their ability to electrocatalytically reduce CO₂ to valuable products. The incorporation of antimony into copper catalysts has been shown to significantly tune the selectivity and efficiency of this process. Antimony-modified copper (CuSb) catalysts have demonstrated the capability to selectively produce both carbon monoxide (CO) and multicarbon (C₂₊) products nih.govnih.govresearchgate.net.

For instance, a CuSb catalyst achieved a high Faradaic efficiency (FE) of 98.2% for CO production at a current density of 0.3 A/cm² and a potential of -0.6 V vs. RHE nih.govnih.govresearchgate.net. As the current density increased to 1.1 A/cm² at -1.1 V vs. RHE, the selectivity shifted towards C₂₊ products, with an FE of 75.6% nih.govnih.govresearchgate.net. The partial current densities for CO and C₂₊ products reached 0.43 A/cm² and 0.85 A/cm², respectively, under optimal conditions nih.govresearchgate.net. Intermetallic alloys like Cu₃Sb have also shown excellent performance, yielding a CO FE of 97.9% at -0.6 V vs. RHE with a CO partial current density of 42.8 mA·cm⁻², while Cu₂Sb exhibited a CO FE of 95.2% at the same potential but with a lower current density of 27.5 mA cm⁻² acs.org. Copper oxide-antimony oxide (Cu₂O-Sb₂O₃) composites have also been reported for CO₂ reduction to CO with high selectivity and efficiency google.com.

Table 1: Performance of Copper-Antimony Catalysts in CO₂RR

CatalystTarget ProductPotential (V vs RHE)Current Density (A/cm²)Faradaic Efficiency (%)Partial Current Density (mA/cm²)Reference
CuSbCO-0.60.398.2300 nih.govnih.govresearchgate.net
CuSbC₂₊-1.11.175.6850 nih.govnih.govresearchgate.net
Cu₃SbCO-0.6N/A97.942.8 acs.org
Cu₂SbCO-0.6N/A95.227.5 acs.org
Cu₂O-Sb₂O₃CON/AN/AHighN/A google.com

Active Site Identification and Surface Species Manipulation

The enhanced performance of copper-antimony catalysts in CO₂RR is often attributed to the synergistic effects between copper and antimony, and the manipulation of surface species. Theoretical and experimental studies suggest that tuning the applied potential can alter the oxygen species on the CuSb surface, thereby controlling product selectivity nih.govnih.govresearchgate.net. At more positive potentials, the presence of oxygen species is thought to facilitate the formation of *COOH intermediates and weaken the adsorption of *CO, promoting CO production nih.govnih.govresearchgate.net. Conversely, at more negative potentials, antimony incorporation can enhance the adsorption of *CO intermediates, which promotes C–C coupling and leads to increased C₂₊ selectivity nih.govnih.govresearchgate.net.

X-ray photoelectron spectroscopy (XPS) analysis of CuSb catalysts has revealed the presence of Cu⁰, Cu⁺, Sb⁰, and Sb³⁺ chemical states, indicating complex surface chemistry nih.gov. The observed positive shift in the binding energy of the Cu⁰ LM2 peak in CuSb compared to pure Cu suggests electron transfer from copper to antimony atoms due to differences in electronegativity nih.gov. This electronic modulation and the specific coordination environment of copper atoms influenced by antimony are believed to be key to achieving high catalytic activity and selectivity acs.orgutoronto.ca.

Application in Environmental Catalysis (e.g., Nitrophenol Reduction)

Copper-antimony based materials have also found applications in environmental remediation, specifically in the catalytic reduction of pollutants like nitrophenols. Copper oxide-antimony oxide (Cu₂O-Sb₂O₃) nanoparticles entrapped within an alginate hydrogel (Alg@Cu₂O-Sb₂O₃) have been employed as efficient catalysts for the reduction of various nitroaromatic compounds, including 2-nitrophenol (B165410) (2-NP) nih.govresearchgate.net.

This catalytic system demonstrated high selectivity and efficiency for the reduction of 2-NP, converting it to 2-aminophenol. The reaction kinetics were studied, and rate constants were determined. For the reduction of 2-NP, using 10 mg of Alg@Cu₂O-Sb₂O₃, a rate constant of 3.8187 min⁻¹ was achieved, with the reaction completing within 1.0 minute nih.govresearchgate.net. The catalyst also showed good recyclability, maintaining its activity over multiple cycles nih.govresearchgate.net. Other copper-based nanomaterials, such as copper nanowires (CuNWs), have also shown excellent catalytic performance in the reduction of 4-nitrophenol (B140041) (4-NP) to 4-aminophenol, with 99% conversion achieved in just 60 seconds using a minimal amount of catalyst mdpi.com.

Table 2: Catalytic Reduction of Nitrophenols by Copper-Antimony Materials

PollutantCatalystCompletion Time (min)Rate Constant (min⁻¹)Reference
2-NitrophenolAlg@Cu₂O-Sb₂O₃1.03.8187 nih.govresearchgate.net
4-NitrophenolAlg@Cu₂O-Sb₂O₃3.01.3279 nih.govresearchgate.net
2,6-DNPAlg@Cu₂O-Sb₂O₃3.01.2426 nih.govresearchgate.net
4-NitrophenolCopper Nanowires~0.017 (60 s)N/A mdpi.com

Oxidation of Specific Organic Molecules

While copper and copper-antimony materials are extensively studied for reduction reactions, specific examples of their application in the oxidation of organic molecules were not prominently detailed in the provided search results. Copper catalysis is broadly utilized in organic synthesis for various transformations, including cross-coupling reactions and aminations beilstein-journals.org. However, the direct oxidation of specific organic molecules catalyzed by this compound compounds was not a primary focus of the retrieved literature. Further research would be needed to explore this specific catalytic capability.

Compound List:

this compound (general)

CuSb

CuSbS₂

CuSbSeₓS₂₋ₓ

Cu₂Sb

Cu₃Sb

Cu-Sb alloys

Copper oxide-antimony oxide (Cu₂O-Sb₂O₃)

Cu₂O-Sb₂O₃ nanoparticles entrapped within alginate hydrogel (Alg@Cu₂O-Sb₂O₃)

Mechanical Response at the Nanoscale

The mechanical behavior of materials at the nanoscale is critically influenced by factors such as grain size, grain boundaries, and the presence of solute atoms. This compound systems, particularly in their solid solution forms and nanocrystalline structures, exhibit unique responses to mechanical stress.

Nanoindentation and Elasticity Studies

Nanoindentation is a widely used technique for characterizing the mechanical properties of materials at the micro- and nanoscale, providing insights into hardness and elastic modulus. While direct nanoindentation studies specifically on binary copper antimonides are not extensively detailed in the provided search results, the principles and findings from studies on copper and related alloys are informative.

Nanoindentation experiments on materials like copper involve pressing a sharp indenter into the sample surface to measure load-displacement curves. These curves are then analyzed to extract mechanical properties such as hardness and elastic modulus cerist.dzpan.pl. Simulations of nanoindentation on copper have shown good agreement with experimental results, validating the technique's ability to determine these properties cerist.dz. The elastic response of materials is a key parameter measured, and research has indicated that the elastic mismatch between Sb and Cu is relatively low, supported by the significant equilibrium solubility of Sb in Cu researchgate.net. The preparation and relaxation methods of atomistic models can influence the quantitative outcomes of nanoindentation simulations, affecting parameters like force-depth relations and elastic modulus values pan.pl. General principles of nanoindentation suggest that the thickness of the sample should be at least ten times greater than the penetration depth to minimize substrate effects on the measured properties cerist.dz.

Magnetic Ordering and Spin Interactions

The magnetic properties of copper-antimony compounds are diverse, with various structures exhibiting different types of magnetic ordering and spin interactions. The precise magnetic behavior is highly dependent on the specific crystal structure and composition.

Research on CuSbO(SO) has revealed complex magnetic ordering phenomena. Above approximately 10 K, the magnetic susceptibility follows a Curie-Weiss law, indicating paramagnetic behavior. Below 10 K, deviations suggest the onset of antiferromagnetic correlations. Fitting magnetic susceptibility data in the range of 10–50 K yields a Curie-Weiss temperature () of -2.25(5) K, which points towards predominant antiferromagnetic spin exchange between copper moments. A sharp anomaly in heat capacity data centered at T = 0.67 K signifies long-range magnetic ordering rsc.orgnih.govrsc.org. Short-range antiferromagnetic correlations, observed well above T, are well-described by the magnetism of a spin S = 1/2 Heisenberg chain with a nearest-neighbor antiferromagnetic spin exchange interaction (J) of approximately 2.8 K. Interchain spin exchange interactions are found to be weaker, about an order of magnitude smaller, leading to the long-range ordering below 0.7 K rsc.orgrsc.org.

In other copper-antimony systems, such as the copper-rich antimonide intermetallics SrCuSb and EuCuSb , magnetic susceptibility measurements on the europium-containing compound indicated divalent Eu ions coupled by weak ferromagnetic interactions figshare.comacs.org.

Studies on CsCuSbCl , a copper-antimony halide perovskite, suggest that its electronic band structure and semiconducting properties are critically dependent on magnetic ordering. The most stable state identified is an antiferromagnetic configuration where octahedral chains of [CuCl] along the mdpi.com direction exhibit antiferromagnetic ordering. This magnetic order, along with improved exchange interactions for Cu d electrons, is necessary to obtain a reasonable band structure arxiv.orgresearchgate.net.

For CuSbS (Famatinite) , a single value for magnetic susceptibility is reported as -0.00000830 (Atomic (cgs)), indicating diamagnetic behavior matweb.com.

Applications and Technological Integration of Copper Antimonide

Photovoltaic Devices

Copper antimony sulfides, such as chalcostibite (CuSbS₂), are gaining attention as promising materials for photovoltaic applications. researchgate.net Composed of earth-abundant and non-toxic elements, they offer a viable alternative to conventional thin-film solar cell materials like cadmium telluride (CdTe) and copper indium gallium diselenide (CIGS), which face limitations due to the scarcity or toxicity of their constituent elements. researchgate.netsae.org

Thin Film Solar Cells and Absorber Layers

Copper antimony sulfide (B99878) (CuSbS₂) is a promising semiconductor for the absorber layer in third-generation thin-film heterojunction solar cells. sae.org This is due to its advantageous optoelectronic properties, including a direct band gap of approximately 1.5 eV, which is ideal for solar energy absorption, and a high absorption coefficient on the order of 10⁵ cm⁻¹. sae.orgresearchgate.net These characteristics allow for efficient light harvesting with a relatively thin layer of material.

Researchers have successfully fabricated CuSbS₂ thin films using various techniques, including chemical spray pyrolysis and the sulfurization of metallic stacks. sae.orgnih.gov Studies have demonstrated that the properties of these films are highly dependent on the fabrication conditions, such as substrate temperature and annealing duration. sae.orgnih.gov For instance, CuSbS₂ films produced by spray pyrolysis at an optimal substrate temperature of 533 K exhibit a chalcostibite structure and p-type conductivity, confirming their suitability for solar cell applications. sae.org

Recent research has focused on optimizing the performance of CuSbS₂-based solar cells. One study, utilizing a Cu/Sb/Cu stack that was sulfurized at 430°C for 60 minutes, achieved a power conversion efficiency of 2.2%. nih.gov This device exhibited an open-circuit voltage (VOC) of 546.6 mV, a short-circuit current density (JSC) of 12.8 mA/cm², and a fill factor (FF) of 31.3%. nih.gov Another simulation study proposed a new solar cell design with a CuSbS₂ absorber that could potentially reach an efficiency of 16.17%. pv-magazine.com

The table below summarizes the performance of various CuSbS₂-based thin-film solar cells from different studies.

Fabrication Method VOC (mV) JSC (mA/cm²) FF (%) Efficiency (%)
Sulfurization of Cu/Sb/Cu stack (60 min) nih.gov546.612.831.32.2
Sulfurization of Cu/Sb/Cu stack (30 min) nih.gov534.79.928.31.5
Sulfurization of Cu/Sb/Cu stack (90 min) nih.gov622.310.628.51.9
Numerical Simulation pv-magazine.com938.928.3260.816.17

Efforts to further improve efficiency include selenylation of the CuSbS₂ absorber layer. This process can optimize the band structure and improve device performance by creating a more compact film structure. mdpi.com While challenges remain in achieving efficiencies comparable to leading thin-film technologies, the ongoing research into copper antimony sulfide highlights its potential as a sustainable material for future solar energy harvesting. researchgate.net

Heterojunction Design and Interface Optimization

The performance of thin-film solar cells critically depends on the design of the heterojunction, which is the interface between the p-type absorber layer and an n-type window or buffer layer. In CuSbS₂-based solar cells, a common heterojunction structure involves n-type cadmium sulfide (CdS) as the buffer layer. sae.orgpv-magazine.com

One proposed solar cell design utilizes a glass substrate coated with fluorine-doped tin oxide (FTO) as the transparent front contact, followed by a CdS buffer layer, the p-type CuSbS₂ absorber, a carbon layer as the electron transport layer (ETL), and a gold (Au) metal back contact. pv-magazine.com The optimization of the thickness of each layer is crucial for maximizing device efficiency. For example, a simulated optimization suggested thicknesses of 50 nm for the CdS layer and 300 nm for the CuSbS₂ absorber. pv-magazine.com

Advanced Energy Storage Systems

Copper antimonide (Cu₂Sb) has been extensively investigated as a promising anode material for next-generation rechargeable batteries, owing to its high theoretical capacity. nih.govresearchgate.net Its layered crystal structure and electrochemical properties also make its derivatives interesting for other energy storage devices like supercapacitors.

Anode Materials for Rechargeable Batteries

This compound is a well-known intermetallic compound that is being explored as an anode material for both lithium-ion batteries (LIBs) and sodium-ion batteries (SIBs). researchgate.netresearchgate.net It offers a high theoretical specific capacity of 660 mAh g⁻¹ for sodium storage and 323 mAh g⁻¹ for lithium storage, which is significantly higher than that of the commercially used graphite (B72142) anode in LIBs. researchgate.netrsc.org

The electrochemical reaction with lithium involves an insertion and copper extrusion mechanism, forming Li₃Sb. osti.gov One of the major challenges with Cu₂Sb, as with other high-capacity alloy anodes, is the large volume change that occurs during the alloying/de-alloying process (lithiation/delithiation or sodiation/desodiation). researchgate.net This can lead to mechanical stress, pulverization of the electrode material, and a rapid loss of capacity over repeated cycles.

To address this issue, research has focused on nanostructuring the material, such as fabricating nanowire arrays, and using electrolyte additives. acs.org For instance, the use of fluoroethylene carbonate (FEC) as an electrolyte additive has been shown to improve the cycling stability of Cu₂Sb anodes in sodium-ion batteries, enabling them to retain a capacity of about 250 mAh g⁻¹ over 200 cycles. researchgate.net

The synthesis method also plays a crucial role in the performance of Cu₂Sb anodes. Direct single-potential electrodeposition from aqueous solutions at room temperature has been demonstrated as a facile method to produce high-quality, crystalline Cu₂Sb thin films with excellent electrical contact to the substrate. nih.govresearchgate.net

The table below presents key performance metrics of Cu₂Sb anodes in rechargeable batteries from various studies.

Battery Type Key Finding Capacity Cycling Stability
Lithium-Ion researchgate.netStable capacity close to theoretical value.290 mAh g⁻¹Stable for over 60 cycles.
Sodium-Ion researchgate.netFEC additive enhances performance.~250 mAh g⁻¹Retained over 200 cycles.
Lithium-Ion osti.govLimited voltage range improves stability.200-300 mAh g⁻¹Stable for 50 cycles.

Studies have shown a high degree of structural reversibility for Cu₂Sb during cycling in SIBs. X-ray diffraction data indicate that during the first discharge, crystalline Na₃Sb is formed, which then reverts to an amorphous phase upon charging before recrystallizing into Cu₂Sb. researchgate.net This structural integrity is crucial for long-term cycling performance.

Materials for Supercapacitors

Layer-structured copper antimony chalcogenides, such as copper antimony sulfide (CuSbS₂) and its selenium-substituted variants (CuSbSeₓS₂₋ₓ), have shown promise as electrode materials for supercapacitors. lanl.govacs.org These materials are advantageous because their layered structure provides a large surface area and good ionic conductivity, which are essential for high-performance supercapacitors. lanl.govresearchgate.net

The ability to host various ions from the electrolyte between their layers can enhance specific capacitance and stability. acs.org Research on CuSbSeₓS₂₋ₓ mesocrystals has demonstrated their potential, exhibiting promising specific capacitance values and excellent cyclic stability in electrolytes such as potassium hydroxide (B78521) (KOH), sodium hydroxide (NaOH), and lithium hydroxide (LiOH). lanl.gov A key finding is that by adjusting the sulfur-to-selenium ratio, the interlayer gap can be tuned, allowing for the optimization of capacitance in different electrolytes. acs.org

For example, Cu₃SbS₄ has demonstrated a very high specific capacitance of 397 F/g at a scan rate of 5mV/s in cyclic voltammetry studies. A coin cell fabricated with this material showed a specific capacitance of 21 F/g at a current rate of 0.5 A/g with excellent cycling stability. researchgate.net These findings suggest that copper antimony chalcogenides are a unique class of materials with potential applications in both energy conversion and energy storage. acs.org

Electrocatalysis and Chemical Synthesis

Copper-antimony alloys have emerged as effective electrocatalysts for the electrochemical reduction of carbon dioxide (CO₂), a process that can convert this greenhouse gas into valuable chemicals. acs.org Alloying copper with antimony can significantly enhance the selectivity and efficiency of the CO₂ reduction reaction (CO₂RR) compared to using pure copper, which tends to produce a mixture of products. acs.orgresearchgate.net

Specifically, intermetallic Cu-Sb alloys have demonstrated high selectivity for the conversion of CO₂ to carbon monoxide (CO). acs.org For example, a Cu₃Sb alloy, synthesized through a high-temperature solid-state method, exhibited excellent performance, achieving a maximum Faradaic efficiency for CO of 97.9% at a potential of -0.6 V vs. RHE (Reversible Hydrogen Electrode). acs.org This catalyst also delivered a substantial CO partial current density of approximately 42.8 mA·cm⁻² and maintained high selectivity and stability in both flow cells and membrane electrode assembly (MEA) cells. acs.org

The synergistic effect between copper and antimony is believed to be responsible for this enhanced performance. Modulating the coordination environment of copper with antimony alters the electronic properties of the catalyst, which in turn influences the binding of key intermediates in the CO₂ reduction process. acs.org This tuning of the catalyst's surface facilitates the selective formation of CO while suppressing the competing hydrogen evolution reaction. rsc.org

The table below summarizes the electrocatalytic performance of different copper-antimony materials for CO₂ reduction.

Catalyst Product Max. Faradaic Efficiency (%) Current Density (mA·cm⁻²) Potential (V vs. RHE)
Cu₃Sb Alloy acs.orgCO97.942.8-0.6
Cu₂Sb Alloy acs.orgCO95.227.5-0.6
Antimony-doped Cu/Cu₂O rsc.orgCO~95~6.3-0.9
Antimony-copper single-atom alloy (Sb₁Cu) researchgate.netCO>95452Not specified

The development of these bimetallic catalysts highlights a promising strategy for designing efficient and durable systems for carbon capture and utilization technologies. acs.org Research is ongoing to further understand the catalytic mechanisms and to develop cost-effective, large-scale production methods for these electrocatalyst materials. google.com

Optoelectronic and Photodetector Devices

Copper antimony-based chalcogenides, particularly copper antimony sulfide (CuSbS₂), are emerging as significant materials in the field of optoelectronics. rsc.org Their suitability stems from a combination of a high absorption coefficient, an optimal bandgap for solar light harvesting, and the use of non-toxic, earth-abundant elements. rsc.orgresearchgate.netuanl.mxnih.gov These properties make them cost-effective and environmentally friendly alternatives for various optoelectronic applications, including photodetectors. rsc.orgresearchgate.net

Researchers have successfully fabricated CuSbS₂ thin-film photodetectors capable of operating across the visible to near-infrared (NIR) spectrum. rsc.org The performance of these devices is often tuned by adjusting fabrication parameters, such as the thickness of the constituent copper layer. rsc.orgnih.gov Studies have shown that variations in copper thickness affect the crystallinity and phase purity of the films, which in turn influences key photodetector metrics like sensitivity and responsivity. rsc.org For instance, one study found that a photodetector with a 20 nm copper thickness exhibited high detection sensitivity for visible to NIR wavelengths, while a 40 nm thickness resulted in better responsivity due to improved crystal structure. rsc.org These photodetectors have demonstrated stable and reproducible photoresponse under various conditions, including different wavelengths, power densities, and applied voltages. rsc.orgnih.gov

Furthermore, enhancing the performance of CuSbS₂ photodetectors through doping has been a successful strategy. The introduction of silver (Ag) has been shown to reduce atomic disorder and defects within the material. cityu.edu.hkresearchgate.net A 5% Ag-doped CuSbS₂ photodetector achieved a remarkable responsivity of 244.48 A W⁻¹, an external quantum efficiency (EQE) of 749.28%, and a specific detectivity (D*) of 8.73 × 10¹² Jones, representing improvements of over 76-fold in responsivity and EQE compared to its undoped counterpart. cityu.edu.hkresearchgate.net

Performance of Copper Antimony Sulfide (CuSbS₂) Photodetectors

Device MaterialKey ParameterResponsivity (R)Specific Detectivity (D*)External Quantum Efficiency (EQE)
Undoped CuSbS₂-~3.2 A W⁻¹~2.3 x 10¹¹ Jones~9.8%
5% Ag-doped CuSbS₂10 µW cm⁻² light density244.48 A W⁻¹8.73 × 10¹² Jones749.28%
CuSbS₂ Thin Film (CAS 20)20 nm Cu thicknessHigh Sensitivity (Visible-NIR)--
CuSbS₂ Thin Film (CAS 40)40 nm Cu thicknessHigh Responsivity--

Chemical and Biosensing Platforms

This compound and related copper-based materials are being explored for their potential in chemical and biosensing applications. Layers of this compound (Cu₂Sb) have been specifically tested as sensor materials for catalyzing the oxidation of antibiotic drugs. mdpi.com The unique electrochemical properties of these alloys make them candidates for developing novel sensing platforms. mdpi.com

Expanding the scope to the broader family of copper-based materials provides context for the potential of this compound. Copper nanoparticles, for instance, have been successfully integrated into biosensors for various analytes. Dual-mode biosensors utilizing copper(I) oxide (Cu₂O) nanoparticles have been developed for glucose analysis, combining both colorimetric assays and mass spectrometry. researchgate.net Similarly, copper-based plasmonic biosensors have demonstrated superior sensitivity for the quantitative analysis of molecules and biochemical reactions. acs.org By coating thin copper films with protective dielectric layers like silicon dioxide (SiO₂) and aluminum oxide (Al₂O₃), researchers have achieved a 55% to 75% higher sensitivity to refractive index changes compared to traditional gold-based sensors. acs.org

The interaction between peptides and copper ions has also been leveraged to create biosensors. These sensors can detect copper ions with high selectivity, and the resulting peptide-copper complex can then be used to detect other substances, such as anions, creating a multi-functional sensing system. nih.gov The development of electrochemical biosensors for copper ion detection is another active area of research, with some platforms achieving detection limits in the picomolar (pM) range. rsc.org These advancements in copper-based sensing technology highlight the promising future for more complex materials like this compound in the development of highly sensitive and selective chemical and biosensors. researchgate.netrsc.orgmdpi.com

Examples of Copper-Based Sensing Platforms

Sensing Material/PlatformTarget Analyte(s)Sensing PrincipleReported Detection Limit
Cu₂Sb LayerAntibiotic DrugsCatalytic Oxidation-
Cu₂O NanoparticlesGlucoseColorimetric & Mass Spectrometry-
Copper-Based Plasmonic SensorMolecular AnalytesSurface Plasmon Resonance (SPR)-
Peptide-Based Fluorescent ProbeCopper (Cu²⁺) & Sulfide (S²⁻) ionsFluorescence Quenching/Recovery15 nM (for Cu²⁺)
DNAzyme-Based Electrochemical SensorCopper (Cu²⁺) ionsElectrochemical Signal Amplification0.4 pM

Thermoelectric Generators

Thermoelectric materials, which can directly convert heat into electrical energy, represent a key technology for waste heat recovery. The efficiency of these materials is gauged by a dimensionless figure of merit, ZT. mdpi.com An ideal thermoelectric material possesses high electrical conductivity (σ) and a high Seebeck coefficient (α), collectively known as the power factor (α²σ), alongside low thermal conductivity (κ). mdpi.comtsijournals.com

Within this domain, copper-based chalcogenides are attracting significant attention, with compounds like copper antimony selenide (B1212193) (Cu₃SbSe₄) emerging as promising candidates for intermediate temperature applications. tsijournals.comproquest.com The intrinsic structure of Cu₃SbSe₄ is conducive to low thermal conductivity. mdpi.com However, its thermoelectric performance is often limited by a low charge carrier concentration. mdpi.com

To enhance the ZT value of Cu₃SbSe₄, researchers have employed strategies such as doping and nanostructuring. Doping with elements like Indium (In), Gallium (Ga), Tin (Sn), and Bismuth (Bi) has been shown to optimize the carrier concentration, thereby improving the power factor. mdpi.comproquest.comdaneshyari.comrsc.org For example, doping Cu₃SbSe₄ with a small amount of Indium (x=0.003) increased the maximum ZT value to 0.50, a 47% improvement over the undoped material. daneshyari.com Bismuth doping has yielded even more significant results, with a Cu₃Sb₀.₉₈₅Bi₀.₀₁₅Se₄ sample achieving a ZT of approximately 0.95 at 673 K, nearly double that of the pristine compound. proquest.com A composite material fabricated through tin-doping and the incorporation of AgSb₀.₉₈Ge₀.₀₂Se₂ nanoparticles reached a ZT value of 1.23 at 675 K, one of the highest reported for a Cu₃SbSe₄-based system. rsc.org These advancements underscore the potential of copper-antimony-based compounds in the development of efficient thermoelectric generators. acs.orgnsf.govresearchgate.net

Thermoelectric Figure of Merit (ZT) for Doped Cu₃SbSe₄ Compounds

CompoundDopantMax ZT ValueTemperature
Pristine Cu₃SbSe₄None~0.34648 K
Cu₃Sb₀.₉₉₇In₀.₀₀₃Se₄Indium (In)0.50648 K
Cu₃Sb₀.₉₈₅Bi₀.₀₁₅Se₄Bismuth (Bi)~0.95673 K
Cu₃Sb₀.₉₆Sn₀.₀₄Se₄–3 wt% AgSb₀.₉₈Ge₀.₀₂Se₂Tin (Sn) & Nanocomposite1.23675 K
Annealed Cu₃SbSe₄ (Nanocrystalline)None0.141300 K

Alloys for Metallurgical Applications

Copper-antimony alloys serve a crucial role in the metallurgical industry, primarily in the form of master alloys. heegermaterials.comazom.com Master alloys are semi-finished products used to add specific elements to a molten metal to achieve a desired chemical composition and microstructure. azom.com Copper-based master alloys are particularly effective because they dissolve more readily at lower temperatures compared to pure metals, saving both production time and energy. azom.comkbmaffilips.com

The primary application of copper-antimony master alloys is to introduce antimony into other alloy systems, most notably in the production of bearing alloys. azom.com These bearing alloys, often called Babbitt metals, are soft, anti-friction materials used as a lining for bearing shells in machinery. aimalloys.comaimalloys.comjohnson-metall.com The composition of these alloys typically includes tin or lead, with additions of antimony and copper. aimalloys.comuobabylon.edu.iq The antimony combines with tin to form hard, low-friction cubic crystals (cuboids), while the copper also forms hard crystalline structures. aimalloys.comuobabylon.edu.iq These hard particles are embedded in a softer, more ductile matrix. aimalloys.com During operation, the soft matrix wears away slightly, creating channels for lubricants, while the hard copper and antimony-containing crystals support the load, providing excellent wear resistance and low friction. aimalloys.comaimalloys.com

Beyond bearings, copper-antimony master alloys are also used as additives in the manufacturing of other specialized metal products, such as lead-free solders and electrical components. heegermaterials.commasteralloy.co.in The addition of antimony can enhance properties like corrosion resistance, thermal stability, and wear resistance in industrial machinery. masteralloy.co.in

Composition and Applications of Copper-Antimony Alloys in Metallurgy

Alloy TypeTypical CompositionPrimary FunctionKey Applications
Copper-Antimony Master AlloyCu: 49-51%, Sb: 49-51%Alloying agent for antimonyProduction of bearing alloys, specialized metal products
Tin-Based Babbitt Metal (e.g., ASTM B-23 #2)Sn: ~89%, Sb: ~7.5%, Cu: ~3.5%Anti-friction bearing surfaceHigh-speed, heavy-load machinery (turbines, electric motors)
Lead-Based Babbitt Metal (e.g., ASTM B-23 #7)Pb: ~75%, Sb: ~15%, Sn: ~10%Anti-friction bearing surfaceModerate-speed and load machinery (pumps, machine tools)

Current Challenges and Future Research Directions for Copper Antimonide

Overcoming Synthetic Hurdles for Scalable and Phase-Pure Production

A primary challenge in the field is the development of synthesis methods that are both scalable for industrial application and precise enough to yield phase-pure copper antimonide. Various techniques have been explored, each with its own set of advantages and obstacles. High-energy mechanical milling and thermolysis are effective for producing composite materials, but controlling stoichiometry and preventing contamination can be difficult. nih.govingentaconnect.comrsc.org Electrodeposition presents a method for direct synthesis on substrates, but the different reduction potentials of copper and antimony necessitate the use of complexing agents like citric acid to achieve co-deposition of the desired intermetallic compound. researchgate.netmountainscholar.org

Solvothermal methods have shown promise for creating high-quality, two-dimensional (2D) layered nanostructures. nih.govresearchgate.net However, achieving large-scale, uniform production remains a significant goal. Future research must focus on optimizing these synthesis routes to ensure high yield, phase purity, and cost-effectiveness, which are critical for commercial viability. rsc.orgdiva-portal.org

Table 1: Synthesis Methods for this compound and Associated Challenges

Synthesis Method Typical Precursors Advantages Key Challenges for Scalable, Phase-Pure Production
High-Energy Mechanical Milling Elemental Copper and Antimony powders Produces nanostructured composites Control of particle size, potential for contamination, achieving phase purity.
Electrodeposition Copper and Antimony salts in solution (e.g., with citric acid) Direct deposition on conductive substrates, good electrical contact Requires precise control of pH, potential, and complexing agents to manage different reduction potentials. researchgate.netmountainscholar.org
Thermolysis Copper citrate, Antimony acetate Can produce composites with controlled morphology Ensuring complete reaction, preventing phase separation, scalability. rsc.org
Solvothermal/Hydrothermal Copper and Antimony salts in a solvent Good control over crystallinity and morphology (e.g., nanosheets) High pressure/temperature requirements, ensuring uniform nucleation and growth for large-scale production. nih.govresearchgate.net

Deepening Fundamental Understanding of Structure-Function Relationships at the Atomic Scale

A thorough understanding of how the atomic structure of this compound dictates its functional properties is crucial for its targeted design and application. This compound (Cu₂Sb) typically crystallizes in a tetragonal structure (P4/nmm space group). materialsproject.orgosti.gov The arrangement of copper and antimony atoms within this lattice directly influences its electronic, thermal, and electrochemical behavior.

For instance, in battery applications, the process of lithium or sodium ion insertion causes significant structural changes, including the extrusion of copper atoms. researchgate.net Understanding these phase transitions at the atomic level is key to designing materials that can withstand repeated cycling without mechanical degradation. researchgate.netacs.org Advanced characterization techniques, combined with theoretical modeling, are needed to map these structure-property relationships precisely. Studies on electron momentum density, for example, provide insights into the nature of the chemical bonding and charge transfer between copper and antimony, which are fundamental to the material's performance. researchgate.net

Exploration of Novel this compound Phases and Polymorphs

Research has shown that the copper-antimony system can form multiple phases beyond the common Cu₂Sb. When combined with other elements like sulfur, a variety of ternary compounds can be synthesized, including chalcostibite (CuSbS₂), fematinite (Cu₃SbS₄), and tetrahedrite (Cu₁₂Sb₄S₁₃). nih.govnih.govresearchgate.net Each of these phases possesses distinct crystal structures and, consequently, unique optical and electronic properties. A significant research direction involves developing selective synthesis techniques to isolate these specific phases. rsc.orgnih.gov

Furthermore, the exploration of other binary copper-antimony polymorphs, such as the copper-rich phases Cu₁₁Sb₃ and Cu₄Sb, is an emerging area. mountainscholar.org Future work will likely focus on discovering new phases under non-equilibrium conditions (e.g., high pressure) and characterizing their properties, which could lead to novel applications.

Table 2: Known Phases in the Copper-Antimony(-Sulfide) System

Compound Name Chemical Formula Crystal System (Typical) Key Area of Interest/Application
This compound Cu₂Sb Tetragonal Anode for Li-ion and Na-ion batteries. nih.govresearchgate.net
Chalcostibite CuSbS₂ Orthorhombic Photovoltaics, energy storage. nih.govnih.gov
Fematinite Cu₃SbS₄ Tetragonal Photovoltaic materials. nih.gov

Development of Hybrid Materials and Heterostructures

To enhance the intrinsic properties of this compound, researchers are increasingly focusing on the development of hybrid materials and complex heterostructures. acs.org A common strategy involves creating composites that combine this compound with carbonaceous materials or other stable matrices. For example, embedding Cu₂Sb in a titanium carbide and carbon matrix (Cu₂Sb-TiC-C) or an amorphous carbon layer has been shown to improve electronic conductivity and buffer the significant volume changes that occur during ion insertion in battery applications. nih.govingentaconnect.comrsc.org

Creating multi-component nanocomposites, such as Cu₂Sb/Sb₂O₃/Cu/Cu₂O, can introduce synergistic effects that boost electrochemical performance. researchgate.net The fabrication of nanostructured architectures, like nanowire arrays or 2D nanosheets, represents another promising frontier. nih.govresearchgate.netacs.org These structures offer high surface-to-volume ratios and can better accommodate mechanical stress, leading to improved device stability and performance.

Bridging Theoretical Predictions with Advanced Experimental Validation

The synergy between computational modeling and experimental validation is a powerful tool for accelerating materials discovery and optimization. Theoretical methods, particularly Density Functional Theory (DFT), are employed to predict fundamental properties of this compound, such as its electronic band structure, magnetic properties, and vibrational modes (e.g., Raman spectra). osti.govresearchgate.netresearchgate.net These calculations provide a theoretical framework for understanding experimental observations and guiding the design of new materials.

For instance, DFT calculations can model the effects of doping on the electronic structure, predicting how such modifications might enhance catalytic activity or charge transport. rsc.org A key challenge is to refine these computational models to more accurately reflect real-world conditions. This requires a close feedback loop with advanced experimental techniques, such as in-situ X-ray diffraction and high-resolution microscopy, to validate theoretical predictions and deepen the understanding of complex processes like electrochemical reactions. nih.govresearchgate.net

Impact on Sustainable Chemistry and Green Technologies

This compound and its related compounds are positioned to contribute significantly to the fields of sustainable chemistry and green technology. oecd.orgunep.orgitrcweb.org These materials are composed of relatively earth-abundant and low-cost elements, making them attractive alternatives to those containing more toxic or expensive elements like lead, cadmium, or indium. rsc.orgmdpi.com

A major focus within this area is the development of environmentally benign synthesis routes. Research into "green synthesis" aims to create these materials at lower temperatures and with higher yields, thereby reducing energy consumption and minimizing chemical waste. rsc.org Furthermore, copper-based materials are being actively investigated for a range of environmental applications, including the electrocatalytic reduction of carbon dioxide into valuable chemicals and in the development of more efficient energy storage systems, both of which are central to building a more sustainable technological future. mdpi.comacs.orgibcmrt.com

Development of Advanced Device Architectures and Performance Enhancement Strategies

A significant portion of this compound research is driven by its potential in energy storage devices, particularly as a high-capacity anode material for next-generation lithium-ion and sodium-ion batteries. nih.govrsc.orgresearchgate.netacs.org The primary obstacle to its widespread adoption is the mechanical instability caused by large volume expansion and contraction during charge-discharge cycles.

To address this, researchers are designing advanced device architectures. Nanostructuring, such as the fabrication of nanowire arrays or 2D nanosheets, has proven effective in mitigating mechanical stress and improving cyclability. nih.govresearchgate.netacs.org Other performance enhancement strategies include doping the material to improve its intrinsic electronic properties and modifying the electrolyte with additives to create a more stable solid electrolyte interphase (SEI), which is crucial for long-term battery life. acs.orgcityu.edu.hk For example, doping copper antimony sulfide (B99878) with silver has been shown to suppress defects and dramatically improve the performance of photodetectors. cityu.edu.hk

Table 3: Performance Enhancement Strategies for this compound-Based Devices

Strategy Example Mechanism of Improvement Target Application
Nanostructuring Nanowire arrays, 2D Nanosheets Accommodates volume expansion, increases surface area for faster kinetics. nih.govacs.org Li-ion/Na-ion Batteries
Composite Formation Cu₂Sb-TiC-C, Sb/Cu₂Sb/C Improves electronic conductivity, provides a buffering matrix to cushion volume changes. nih.govrsc.org Li-ion/Na-ion Batteries
Elemental Doping Silver (Ag) doping in CuSbS₂ Suppresses atomic defects, enhances photoresponsivity. cityu.edu.hk Photodetectors
Electrolyte Additives Fluoroethylene carbonate (FEC) Forms a stable Solid Electrolyte Interphase (SEI) layer, improving cycling stability. nih.govacs.org Li-ion/Na-ion Batteries

| Surface Alloying | Sb substitution on Cu surfaces | Modifies surface electronic properties. researchgate.net | Catalysis, Electronics |

Q & A

Q. What are the established synthesis methods for copper antimonide (CuSb) nanostructures, and how do growth parameters influence crystallinity?

this compound nanostructures are synthesized via electrodeposition (for thin films) or vapor-liquid-solid (VLS) growth for nanowires . Key parameters include precursor stoichiometry (e.g., Cu:Sb molar ratios), substrate type (e.g., copper foils or silicon), and temperature gradients during growth. For example, electrodeposition from aqueous solutions at 50–80°C yields Cu₂Sb phases, while VLS growth using gold catalysts at 400–500°C produces single-crystalline nanowires. Crystallinity is validated via XRD and TEM, with lattice constants (~6.09 Å for zinc-blende analogs) compared to DFT predictions .

Q. How do electronic band structures of this compound differ from other III-V antimonides, and what computational methods validate these properties?

this compound exhibits a narrow bandgap (~0.7–1.0 eV) compared to GaSb (0.75 eV) or InSb (0.17 eV) . Density functional theory (DFT) with local density approximation (LDA) and Bagayoko-Zhao-Williams (BZW) methods are used to calculate band parameters. For instance, DFT-LDA simulations align with experimental effective masses (e.g., electron effective mass ~0.05m₀) and valence-band maxima positions . Discrepancies in hole mobility (>200 cm²/Vs in experiments vs. ~150 cm²/Vs in simulations) may arise from defect scattering unaccounted in idealized models .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in reported diffusion coefficients of copper in antimonide matrices?

Discrepancies in Cu diffusion coefficients (e.g., in GaSb vs. InSb) stem from temperature regimes (300–800 K) and impurity concentrations (e.g., dopants like Sn or Te) . Use marker-layer profiling combined with secondary ion mass spectrometry (SIMS) to track Cu migration in controlled atmospheres. For example, Stocker (1963) reported D_Cu in InSb as 1.2×10⁻¹² cm²/s at 500 K, while Boltaks (1964) observed 3.5×10⁻¹² cm²/s under similar conditions, attributed to vacancy-mediated vs. interstitial pathways . Recent studies employ in situ TEM to visualize atomic-scale diffusion under thermal stress .

Q. How can strain engineering optimize this compound’s thermoelectric performance, and what metrology tools quantify lattice deformation effects?

Compressive strain (e.g., via substrate mismatch or thermal deformation) enhances carrier mobility by reducing phonon scattering. For instance, mounting CuSb on copper substrates induces ~3×10⁻³ strain at 4.2 K, measurable via X-ray diffraction (XRD) peak shifts . Transport properties are characterized using Hall effect systems (for carrier density) and Seebeck coefficient measurements. Deformation potentials (~5–8 eV for CuSb) derived from magnetoresistance curves under 0–14 T magnetic fields reveal strain-induced bandgap modulation .

Q. What mechanisms underlie capacity fading in this compound anodes for metal-ion batteries, and how do interfacial modifications mitigate degradation?

Capacity loss in CuSb anodes arises from volume expansion (~250% during lithiation) and solid-electrolyte interphase (SEI) instability . Carbon coatings (e.g., via CVD-deposited graphene) reduce pulverization by maintaining electrical contact, as shown in Na-ion cells with 80% capacity retention after 200 cycles (vs. 40% for uncoated anodes) . In operando Raman spectroscopy confirms SEI stabilization via reduced carbonate decomposition at carbon-CuSb interfaces.

Methodological Guidance Tables

Table 1: Key Parameters for this compound Synthesis

MethodTemperature (°C)PrecursorsKey Output PropertiesReference
Electrodeposition50–80CuSO₄, SbCl₃Cu₂Sb films, ~200 nm thickness
VLS Growth400–500Cu powder, SbH₃Nanowires, 50–100 nm diameter

Table 2: Common Characterization Techniques for CuSb

PropertyTechniqueExample DataChallenge
BandgapUV-Vis-NIR SpectroscopyDirect bandgap ~0.75 eV at 300 KOverlap with defect absorption
StrainXRD with Rietveld refinementLattice compression Δa/a = −0.003Substrate interference artifacts
DiffusionSIMS/ToF-SIMSD_Cu = 2.5×10⁻¹² cm²/s (500 K, InSb)Surface contamination effects

Critical Analysis of Contradictory Data

  • Bandgap Discrepancies: Experimental reports of CuSb bandgaps range from 0.7–1.2 eV due to variations in stoichiometry (Cu-rich vs. Sb-rich phases) and measurement techniques (optical vs. electrical) . DFT simulations must account for spin-orbit coupling to align with low-temperature photoluminescence data.
  • Diffusion Pathways: Conflicting diffusion models (vacancy vs. interstitial) in older studies are resolved by ab initio molecular dynamics (AIMD), showing temperature-dependent dominant mechanisms.

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